REM127
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H20Cl2N4S |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-[4-[2-(2-chlorophenyl)ethyl]piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C20H20Cl2N4S/c21-17-7-5-16(6-8-17)19-23-20(27-24-19)26-13-11-25(12-14-26)10-9-15-3-1-2-4-18(15)22/h1-8H,9-14H2 |
Clé InChI |
YWJORACHBFMAHI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Septins in Neurodegenerative Disease: A Technical Guide for Researchers
December 2025
Introduction
Septins are a family of GTP-binding proteins that function as a fourth component of the cytoskeleton, alongside actin, microtubules, and intermediate filaments.[1] They are highly conserved and play crucial roles in various cellular processes, including cytokinesis, membrane remodeling, and cytoskeletal organization.[1] In the nervous system, septins are abundant and essential for neural development, such as neurite outgrowth, spine morphology, and the formation of the axon initial segment.[1] Given their fundamental roles in neuronal homeostasis, it is not surprising that dysregulation of septin expression and function has been implicated in a growing number of neurological disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[1][2] This technical guide provides an in-depth overview of the current understanding of the role of septins in neurodegeneration, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Septin Expression and Dysregulation in Neurodegenerative Diseases
Quantitative proteomic and transcriptomic studies have revealed significant alterations in the expression levels of various septin isoforms in the brains of patients with neurodegenerative diseases and in corresponding disease models. These changes suggest that septin dysregulation is a common feature of neurodegeneration and may contribute to disease pathogenesis.
Quantitative Data on Septin Dysregulation
The following tables summarize the key quantitative findings on septin dysregulation in Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.
Table 1: Septin Dysregulation in Alzheimer's Disease
| Septin Isoform | Brain Region | Change in Expression | Method | Reference |
| SEPT2 | Temporal Neocortex | Increased | Proteomics | [3] |
| SEPT3 | Temporal Neocortex | Increased | Proteomics | [3] |
| SEPT5 | Temporal Neocortex | Decreased | Proteomics | [3] |
| Nedd5 (SEPT7L) | Hippocampus | No consistent change in mRNA | RT-PCR | [4] |
| H5 (SEPT5) | Hippocampus | No consistent change in mRNA | RT-PCR | [4] |
| Diff6 (SEPT2) | Hippocampus | No consistent change in mRNA | RT-PCR | [4] |
| hCDC10 (SEPT7) | Hippocampus | No consistent change in mRNA | RT-PCR | [4] |
Table 2: Septin Dysregulation in Parkinson's Disease
| Septin Isoform | Brain Region/Model | Change in Expression | Method | Reference |
| Multiple Septins | Substantia Nigra | Differentially Expressed | Mass Spectrometry | [5] |
| SEPT4 | Substantia Nigra | Increased Protein | Western Blot | [6] |
Table 3: Septin Dysregulation in Huntington's Disease
| Septin Isoform | Cell Model | Change in Expression | Method | Reference |
| SEPT2 | HD-MSNs | Upregulated | Proteomics, Western Blot | |
| SEPT9 | HD-MSNs | Upregulated | Proteomics, Western Blot |
Key Signaling Pathways Involving Septins in Neurodegeneration
Septins are implicated in several signaling pathways that are central to the pathogenesis of neurodegenerative diseases. These include the regulation of calcium homeostasis, interactions with pathological protein aggregates, and modulation of kinase activity.
Septin-Mediated Regulation of Store-Operated Calcium Entry (SOCE)
Aberrant calcium signaling is a recognized hallmark of neurodegenerative diseases.[2] Septins have emerged as crucial regulators of store-operated calcium entry (SOCE), a major mechanism for calcium influx into neurons.[1][2] Pathological tau, a key protein in Alzheimer's disease, can disrupt the organization of septin filaments at the cell cortex.[1][7] This disruption leads to the uncontrolled activation of store-operated calcium channels (SOCCs), resulting in sustained and toxic elevations of cytoplasmic calcium.[1][4][7]
Interactions with Pathological Protein Aggregates
Septins have been found to directly interact with and co-localize with the hallmark protein aggregates of several neurodegenerative diseases.
-
Tau: In Alzheimer's disease, septins, including Nedd5, H5, and Diff6, are found in neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein.[4] This suggests that septins may play a role in the formation or stability of these pathological structures.[4]
-
Alpha-Synuclein (B15492655): In Parkinson's disease, SEPT4 is a component of Lewy bodies, the characteristic protein aggregates composed primarily of alpha-synuclein.[6] The interaction between septins and alpha-synuclein may influence the aggregation process and subsequent neurotoxicity.[8]
References
- 1. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Septin regulation of Orai-mediated Ca2+ entry - a novel target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological modulation of septins restores calcium [ukdri.ac.uk]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. protocols.io [protocols.io]
- 7. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linking Alpha-Synuclein to the Actin Cytoskeleton: Consequences to Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]
REM127: A Novel Septin-Modulating Therapeutic Candidate for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for innovative therapeutic strategies. REM127, a novel small molecule compound, has emerged as a promising candidate by targeting a distinct mechanism of action: the modulation of calcium homeostasis through the restoration of septin filament integrity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound as a potential therapeutic for Alzheimer's disease. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro, in vivo, and human studies, and outlines the experimental protocols utilized in its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for neurodegenerative disorders.
Introduction
The pathological cascade of Alzheimer's disease is multifaceted, involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. A growing body of evidence points to the dysregulation of intracellular calcium (Ca2+) homeostasis as a critical upstream event in this cascade. Pathological tau has been shown to disrupt the integrity of septin filaments, cytoskeletal proteins crucial for maintaining cellular structure and regulating the activity of store-operated calcium channels (SOCCs). This disruption leads to uncontrolled Ca2+ influx, triggering a cascade of neurotoxic events.
This compound, also known as REM0046127 and belonging to the ReS19-T class of compounds, is a first-in-class septin modulator. It acts as a "molecular glue," binding to septin monomers to promote their polymerization and restore the integrity of septin filaments.[1] This, in turn, normalizes Ca2+ influx through SOCCs, offering a novel therapeutic approach to mitigate the downstream pathological consequences of tau-mediated calcium dyshomeostasis.[2][3]
Mechanism of Action
The therapeutic rationale for this compound is centered on the restoration of normal neuronal calcium signaling. In the pathological state of Alzheimer's disease, hyperphosphorylated tau disrupts the organization of septin filaments at the cell cortex.[3] This disorganization leads to the aberrant and uncontrolled activation of SOCCs, resulting in a sustained elevation of intracellular calcium levels.[4] This calcium overload is a key driver of synaptic dysfunction, excitotoxicity, and ultimately, neuronal cell death.
This compound intervenes in this process by directly binding to septin proteins, with a high affinity for SEPT6.[4] This binding promotes the assembly of septin monomers into stable filaments, effectively counteracting the disruptive effects of pathological tau. The restored septin cytoskeleton re-establishes the proper regulation of SOCCs, preventing excessive calcium entry and normalizing intracellular calcium concentrations.[2] A key feature of this compound's mechanism is its selective action in the pathological state; it does not appear to affect physiological calcium signaling in healthy neurons.[2]
Preclinical Data
This compound has been evaluated in a range of preclinical models, demonstrating its potential to counteract key pathological features of Alzheimer's disease.
In Vitro Studies
In vitro experiments have been instrumental in elucidating the molecular mechanism and potency of this compound.
| Parameter | Value | Cell Model/Assay | Reference |
| EC50 (Toxicity Reduction) | 15 nM | Tau-induced toxicity model | [5] |
| EC50 ([Ca2+]cyto Reduction) | 19 nM | Tau-induced calcium influx model | [5] |
| Binding Affinity (Kd for SEPT6) | 1.5 nM | Flow-induced dispersion analysis | [5] |
In Vivo Studies in Alzheimer's Disease Mouse Models
This compound has demonstrated efficacy in multiple transgenic mouse models of Alzheimer's disease, including tauopathy (tauP301S) and amyloidopathy (APP-Ln) models.[4]
| Animal Model | Dosage | Duration | Key Findings | Reference |
| tauP301S Mice | 6 mg/kg/day (oral) | Not specified | Restored long-term potentiation (LTP) | [4] |
| APP-Ln Mice | 6 mg/kg/day (oral) | 7 days | Restored long-term potentiation (LTP) | [4] |
| APP-Ln Mice | Not specified | 2 weeks | Normalized brain oscillatory activity (EEG) | [4] |
| APP-Ln Mice | Not specified | Not specified | Improved spatial memory in Morris water maze | [4] |
| Amyloid-β and tau-driven models | Not specified | Not specified | Reduced formation of Aβ plaques and hyperphosphorylated tau | [4] |
Clinical Data: Phase IIa Trial
A Phase IIa clinical trial (EudraCT: 2022-000080-43) was conducted to evaluate the safety, tolerability, and exploratory efficacy of this compound in patients with mild-to-moderate Alzheimer's disease.[1]
Study Design
The study was a 28-day, randomized, double-blind, placebo-controlled trial.[1] Participants received ascending oral doses of this compound or a placebo.[3] The intended enrollment was between 30 and 60 subjects.[3]
Key Outcomes
The trial was discontinued (B1498344) prematurely due to observations of dose-dependent increases in serum aminotransferases, indicating potential liver toxicity.[1] However, data from the participants who completed the treatment regimen provided some promising signals.
| Endpoint | Result | p-value | Reference |
| Safety and Tolerability | Dose-dependent increases in serum aminotransferases (reversible) | Not applicable | [1] |
| CSF Phosphorylated Tau (p-tau181) | Significant change to normal compared to placebo | < 0.05 | [2] |
| CSF Dopamine | Increased levels | Not specified | [6] |
| Brain Activity (EEG) | Restoration of brain activity | Not specified | [6] |
| Cognition | Marked improvement in memory retrieval | Not specified | [6] |
The liver adverse effects were determined to be an off-target effect related to the accumulation of this compound in hepatocytes via an active transport mechanism, independent of its septin-modulating activity.[7]
Experimental Protocols
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration in response to tau pathology and this compound treatment.
Methodology:
-
Cell Culture: Human neuroblastoma cells or primary neurons are cultured on glass-bottom dishes suitable for live-cell imaging.
-
Induction of Tau Pathology: Cells are treated to induce pathological tau expression or aggregation.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
This compound Treatment: Cells are incubated with varying concentrations of this compound or vehicle control.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with an environmentally controlled chamber.
-
Data Analysis: Changes in fluorescence intensity, representing fluctuations in intracellular calcium levels, are quantified and analyzed.
Septin Filament Assembly Assay
Objective: To assess the effect of this compound on the polymerization of septin monomers into filaments.
Methodology:
-
Protein Purification: Recombinant septin proteins (e.g., SEPT2, SEPT6, SEPT7) are expressed and purified.
-
Assembly Reaction: Purified septins are incubated in a polymerization buffer in the presence of GTP and varying concentrations of this compound or vehicle control.
-
Detection: Filament formation is monitored using techniques such as light scattering, fluorescence microscopy (with fluorescently labeled septins), or electron microscopy.
-
Quantification: The extent and rate of polymerization are quantified to determine the effect of this compound.
Morris Water Maze
Objective: To evaluate spatial learning and memory in Alzheimer's disease mouse models.
Methodology:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions, using spatial cues around the room.
-
Probe Trial: The platform is removed, and the time the mouse spends searching in the target quadrant is recorded as a measure of memory retention.
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive function.
Future Directions
The promising preclinical and exploratory clinical findings for this compound have validated the therapeutic potential of targeting septin modulation and calcium homeostasis in Alzheimer's disease. Despite the discontinuation of the Phase IIa trial due to off-target liver toxicity, the on-target effects observed provide a strong rationale for the continued development of this therapeutic approach. Remynd, the developer of this compound, is currently advancing a second-generation septin modulator with an improved safety profile. Future research will focus on the clinical evaluation of this next-generation compound and further elucidation of the role of septins in the pathophysiology of neurodegenerative diseases.
Conclusion
This compound represents a novel and mechanistically distinct approach to the treatment of Alzheimer's disease. By restoring septin filament integrity and normalizing neuronal calcium homeostasis, it addresses a fundamental upstream pathology. While the development of this compound itself has been halted, the proof-of-concept established in preclinical and early clinical studies paves the way for a new class of therapeutics with the potential to modify the course of this devastating disease. The data summarized in this technical guide underscore the importance of continued investigation into the septin-calcium signaling axis as a promising avenue for future drug discovery in neurodegeneration.
References
- 1. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2a Study to Investigate REM0046127 in Mild to Moderate Alzheimer's Disease [ctv.veeva.com]
- 4. silicos-it.be [silicos-it.be]
- 5. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remynd.com [remynd.com]
- 7. Remynd’s REM-127 yields positive phase II data in Alzheimer’s | BioWorld [bioworld.com]
The Effect of REM127 on Tau Protein Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
REM127, a novel small molecule compound, has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by tau protein pathology, such as Alzheimer's disease. This technical guide provides an in-depth overview of the core mechanism of action, preclinical efficacy, and clinical findings related to this compound's effect on tau pathology and associated neurotoxicity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's pharmacological profile.
Introduction
Pathological aggregation of the microtubule-associated protein tau is a hallmark of a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[1][2] In these conditions, hyperphosphorylated and misfolded tau dissociates from microtubules and forms insoluble neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[1][3] this compound is a small molecule that has demonstrated the ability to cross the blood-brain barrier and mitigate the pathological consequences of tau accumulation.[4] This document synthesizes the current knowledge on this compound, with a focus on its molecular mechanism and its impact on tau-related pathology.
Mechanism of Action: Restoring Calcium Homeostasis
This compound's primary mechanism of action is the modulation of calcium homeostasis, which is disrupted by pathological tau.[4][5] Aberrant tau accumulation leads to the remodeling of septin filaments at the cell cortex.[6] Septins are cytoskeletal proteins that regulate the activity of store-operated calcium channels (SOCCs).[6][7] The disruption of septin filaments by pathological tau results in the uncontrolled activation of SOCCs, leading to excessive calcium influx into neurons.[6][7] This calcium dysregulation is a key driver of neurotoxicity and further promotes both amyloid-β (Aβ) and tau pathology.[6][7]
This compound acts as a "molecular glue," binding to a pocket at the interface of septin monomers and stabilizing their assembly into filaments.[5][7] By restoring the structural integrity of the septin cytoskeleton, this compound effectively restrains the aberrant calcium entry through SOCCs.[5][6] A critical feature of this compound is its selective action in the presence of pathological tau; it does not appear to affect physiological calcium signaling in healthy neurons.[7]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in mitigating tau-induced neurotoxicity.
Preclinical Data
This compound, also known as ReS19-T, has been evaluated in various preclinical models of Alzheimer's disease, demonstrating significant neuroprotective and disease-modifying effects.[6][7]
Quantitative Preclinical Findings
| Parameter | Model | Key Findings | Reference |
| Tau Pathology | Tau-driven mouse models | Reduction in total and phosphorylated tau. | [5] |
| Amyloid-β Pathology | Amyloid-β driven mouse models | Attenuation of Aβ pathology development. | [6] |
| Synaptic Plasticity | AD mouse models | Restoration of synaptic plasticity. | [6] |
| Synaptic Structure | AD mouse models | Restoration of dendritic spine function and density. | [7] |
| Brain Network Activity | AD mouse models | Normalization of brain network activity. | [6] |
| Cognitive Function | AD mouse models | Rescue of cognitive deficits and improved spatial memory. | [6][7] |
Experimental Protocols
Cell-Based Screening Assay for Tau- and Ca2+-Induced Toxicity:
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) stably expressing human tau with a pathological mutation (P301L).
-
Induction of Neuronal Differentiation: Chronic exposure to all-trans retinoic acid (ATRA).
-
Toxicity Induction: The combination of P301L tau expression and neuronal differentiation leads to tau hyperphosphorylation, aggregation, and calcium-induced toxicity.
-
Compound Screening: A library of small molecules is screened for their ability to rescue cells from this toxicity.
-
Readout: Cell viability assays (e.g., MTT or CellTiter-Glo) are used to identify hit compounds that restore cell health.
In Vivo Efficacy Studies in AD Mouse Models:
-
Animal Models: Transgenic mouse models that recapitulate key aspects of Alzheimer's disease, such as amyloid-β deposition and/or tau pathology (e.g., APP/PS1 mice, P301L tau transgenic mice).
-
Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, over a specified period. A vehicle control group is run in parallel.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including spatial memory (e.g., Morris water maze, Barnes maze) and recognition memory (e.g., novel object recognition).
-
Electrophysiology: In vivo or ex vivo electrophysiological recordings are performed to measure synaptic plasticity, such as long-term potentiation (LTP).
-
Post-mortem Brain Tissue Analysis:
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against total tau, phosphorylated tau (e.g., AT8, AT180), and amyloid-β (e.g., 4G8) to quantify plaque and tangle pathology.
-
Western Blotting: Brain homogenates are analyzed to determine the levels of various proteins of interest, including total and phosphorylated tau, synaptic markers (e.g., synaptophysin, PSD-95), and septins.
-
ELISA: Specific enzyme-linked immunosorbent assays are used to quantify soluble and insoluble Aβ and tau species.
-
Clinical Trial Data
This compound has undergone a Phase IIa clinical trial in patients with Alzheimer's disease.[5][7] The trial was a placebo-controlled, double-blind study.[5]
Phase IIa Clinical Trial Summary
| Outcome Measure | Key Findings | Notes | Reference |
| Cognition | Positive effects on cognition were observed. | The trial was stopped early, and only 11 patients completed the 28-day dosing schedule. | [5] |
| Neurotransmitters | Increased dopamine (B1211576) levels were reported. | [5] | |
| Biomarkers | Reduction in total and phosphorylated tau. | Consistent with preclinical findings. | [5] |
| Safety | Dose-dependent increases in serum aminotransferases, indicating potential liver toxicity. | This led to the early termination of the trial. This effect was not observed in Phase I trials with healthy volunteers. | [5] |
Experimental Workflow Diagram
Caption: The drug discovery and development workflow for this compound.
Logical Framework of this compound's Therapeutic Effect
The therapeutic potential of this compound is based on a clear, logical progression from its molecular target to its observed clinical and preclinical effects.
Caption: Logical cascade of this compound's effects from molecular target to clinical outcome.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for tauopathies by targeting the downstream consequences of pathological tau on calcium homeostasis. Its unique mechanism of action, which is selective for the pathological state, is a significant advantage. Preclinical studies have demonstrated robust efficacy in reducing both tau and amyloid pathology and improving cognitive function. While the Phase IIa clinical trial showed promising signals of efficacy, the observed liver toxicity highlights a key challenge that needs to be addressed in the future development of this or related compounds. Further research should focus on optimizing the therapeutic window and exploring next-generation septin modulators with an improved safety profile. The validation of septins as a therapeutic target for neurodegenerative diseases is a significant step forward in the field.
References
- 1. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REVIEW: tau protein pathology in Alzheimer's disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcellular Spread of Tau Proteins: A Mechanism of Alzheimer’s Disease Pathology – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Remynd’s REM-127 yields positive phase II data in Alzheimer’s | BioWorld [bioworld.com]
- 6. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
In-Depth Technical Guide: REM127 and its Impact on Synaptic Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
REM127 (also known as REM-0046127) is a novel small-molecule septin modulator belonging to the ReS19-T class of compounds. It has emerged as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease (AD) by targeting the underlying mechanisms of synaptic dysfunction. Pathological tau, a hallmark of AD, disrupts the integrity of septin filaments, leading to aberrant activation of store-operated calcium channels (SOCCs) and subsequent calcium dyshomeostasis, which is a key driver of neurotoxicity and synapse loss. This compound acts as a "molecular glue," binding to septin monomers, with a high affinity for SEPT6, to promote and restore the proper assembly of septin filaments. This stabilization of the septin cytoskeleton prevents excessive calcium influx, thereby rescuing neurons from calcium-induced toxicity, restoring synaptic plasticity, and preserving dendritic spine structure. Preclinical studies in mouse models of AD have demonstrated that this compound effectively restores long-term potentiation (LTP), normalizes brain network activity, and improves cognitive function. The compound is currently in Phase IIa clinical trials.
Core Mechanism of Action: Restoring Calcium Homeostasis via Septin Modulation
The central mechanism of this compound revolves around the modulation of the septin cytoskeleton to correct pathological calcium signaling in neurons.
In a healthy neuron, septin filaments, which are part of the cytoskeleton, play a crucial role in regulating the activity of store-operated calcium channels (SOCCs) at the plasma membrane. These channels, composed of STIM1 and ORAI1 proteins, are activated when calcium levels in the endoplasmic reticulum (ER) are depleted, allowing for a controlled influx of extracellular calcium.
In the context of Alzheimer's disease, hyperphosphorylated tau aggregates disrupt the organization of septin filaments. This disorganization leads to the dysregulation and spurious activation of SOCCs, resulting in a sustained and excessive influx of calcium into the cytoplasm. This chronic calcium overload is highly toxic to neurons, triggering a cascade of detrimental events including impaired synaptic transmission, loss of dendritic spines, and ultimately, neuronal death.[1]
This compound intervenes in this pathological process by binding to a pocket at the interface of septin monomers, particularly showing a high affinity for SEPT6.[1][2] This binding enhances the ability of septins to polymerize and form stable filaments. By restoring the integrity of the septin filament network, this compound effectively re-establishes the proper regulation of SOCCs, preventing their aberrant activation and blocking the excessive influx of calcium.[1][2] A key feature of this compound's action is its specificity for the pathological state; it does not affect physiological calcium signaling in healthy neurons.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway illustrating this compound's mechanism of action.
Quantitative Data on Synaptic Function Restoration
This compound has demonstrated significant efficacy in restoring key aspects of synaptic function in preclinical models of Alzheimer's disease. The following tables summarize the quantitative findings from these studies.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in AD Mouse Models
| Animal Model | Treatment Group | LTP Measurement (fEPSP slope as % of baseline) | Outcome | Reference |
| TauP301S Mice | Vehicle | Deficient LTP | Impaired synaptic plasticity | Princen et al., 2024 |
| This compound (oral admin.) | LTP fully restored | Rescue of synaptic plasticity | Princen et al., 2024 | |
| APP-London Mice | Vehicle | Deficient LTP | Impaired synaptic plasticity | Princen et al., 2024 |
| This compound (7-day oral admin.) | LTP fully restored | Rescue of synaptic plasticity | Princen et al., 2024 |
Table 2: Effect of this compound on Dendritic Spine Density
| Cell/Animal Model | Condition | Treatment | Dendritic Spine Density | Outcome | Reference |
| Rat Hippocampal Neurons | Aβ-derived diffusible ligands (ADDL) induced toxicity | Vehicle | Significantly reduced | Synaptic loss | Princen et al., 2024 |
| ADDL-induced toxicity | This compound | Restored to control levels | Rescue of dendritic spines | Princen et al., 2024 |
Table 3: Effect of this compound on Neuronal Excitability
| Cell Model | Measurement | Outcome | Reference |
| tauP301L-expressing neurons | Mean burst rate | Markedly increased (hyperexcitability) | Princen et al., 2024 |
| Mean burst rate with this compound | Progressively and fully rescued to normal levels | Normalization of network activity |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on synaptic function.
Ex Vivo Electrophysiology: Long-Term Potentiation (LTP) Measurement
This protocol is designed to assess synaptic plasticity in the CA1 region of the hippocampus in brain slices from transgenic mouse models of Alzheimer's disease.
Experimental Workflow for LTP Recording
Caption: Workflow for ex vivo hippocampal long-term potentiation recording.
Detailed Steps:
-
Animals: Transgenic mice expressing human tauP301S or APP-London mutation and age-matched wild-type controls are used.
-
Slice Preparation:
-
Mice are anesthetized with isoflurane (B1672236) and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose.
-
The hippocampus is dissected, and 350-400 µm thick transverse slices are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 32°C for 30 minutes, followed by at least 1 hour at room temperature before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for 20-30 minutes at a stimulation frequency of 0.05 Hz.
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 10-second interval).
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
The initial slope of the fEPSP is measured.
-
The average slope of the fEPSPs recorded during the last 10 minutes of the post-HFS recording period is normalized to the average slope of the baseline recordings.
-
Dendritic Spine Analysis
This protocol details the visualization and quantification of dendritic spines in cultured neurons or brain tissue.
Detailed Steps:
-
Tissue Preparation and Staining:
-
For cultured neurons, cells grown on coverslips are fixed with 4% paraformaldehyde (PFA).
-
For brain tissue, animals are transcardially perfused with saline followed by 4% PFA. The brain is post-fixed and then sectioned.
-
Golgi-Cox Staining: Brains are immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark. The tissue is then transferred to a cryoprotectant solution before being sectioned at 100-200 µm on a vibratome. The staining is developed using ammonium (B1175870) hydroxide, followed by dehydration and mounting.
-
-
Imaging:
-
Stained neurons are imaged using a brightfield microscope with a high-magnification objective (e.g., 100x oil-immersion).
-
Z-stacks of images are acquired along the length of selected dendrites (typically secondary or tertiary branches of apical or basal dendrites).
-
-
Quantification:
-
Image stacks are imported into analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin or Neurolucida).
-
The length of the dendritic segment is traced in 3D.
-
Individual spines protruding from the traced dendrite are identified and counted.
-
Spine density is calculated as the number of spines per 10 µm of dendritic length.
-
Spine morphology can also be classified (e.g., thin, stubby, mushroom) based on the dimensions of the spine head and neck.
-
Intracellular Calcium Imaging
This protocol is for measuring changes in cytoplasmic calcium concentration ([Ca²⁺]cyto) in cultured neurons in response to stimuli.
Detailed Steps:
-
Cell Preparation and Dye Loading:
-
Primary neurons are cultured on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester). The loading solution is prepared in a physiological buffer (e.g., HBSS) containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 to aid in dye solubilization.
-
Cells are incubated with the loading solution for 30-45 minutes at 37°C in the dark.
-
After loading, cells are washed and incubated in fresh buffer for at least 30 minutes to allow for the de-esterification of the dye, which traps it inside the cells.
-
-
Imaging Setup:
-
The dish is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
The system alternates excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while emission is collected at ~510 nm.
-
-
Data Acquisition and Analysis:
-
A baseline fluorescence ratio (F340/F380) is recorded for a few minutes.
-
The experimental treatment (e.g., addition of a stimulus or this compound) is applied, and recording continues to capture the change in the fluorescence ratio over time.
-
The F340/F380 ratio is calculated for regions of interest (ROIs) drawn around individual cell bodies. This ratio is proportional to the intracellular calcium concentration.
-
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for Alzheimer's disease and potentially other tauopathies by targeting a fundamental pathological process: calcium dyshomeostasis. Its unique mechanism of action, which involves the restoration of septin filament integrity and the subsequent normalization of store-operated calcium entry, offers a neuroprotective effect that directly addresses the consequences of pathological tau on synaptic function. The preclinical data strongly support its ability to rescue synaptic plasticity and preserve neuronal structures essential for learning and memory.
The ongoing Phase IIa clinical trials will be crucial in determining the translational potential of this compound. Future research should continue to explore the long-term efficacy and safety of septin modulation, as well as its potential applicability to other neurodegenerative diseases characterized by calcium dysregulation. Furthermore, the development of biomarkers to track septin integrity and SOCC function in patients could aid in monitoring treatment response and patient stratification. The targeted approach of this compound, which selectively acts on pathological processes without disturbing normal neuronal function, holds significant promise for a new generation of disease-modifying therapies for neurodegenerative disorders.
References
Methodological & Application
REM127: Application Notes and Protocols for In Vitro Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
REM127 is an experimental small molecule compound demonstrating significant neuroprotective properties in preclinical models of Alzheimer's disease.[1] Its mechanism of action centers on the modulation of intracellular calcium homeostasis, which is often dysregulated in neurodegenerative conditions.[1] Specifically, this compound has been shown to restore the imbalance in calcium levels caused by the pathological accumulation of the tau protein.[1] These application notes provide detailed protocols for in vitro studies to investigate the efficacy and mechanism of this compound.
Mechanism of Action
This compound's primary target is the septin cytoskeleton.[2] In pathological conditions such as those modeled for Alzheimer's disease, the tau protein can disrupt the normal assembly of septin filaments. This disruption leads to the aberrant activation of store-operated calcium channels (SOCCs), resulting in a toxic influx of calcium into the cytoplasm.[2][3] this compound binds to septins, with a high affinity for SEPT6, promoting their polymerization and restoring the integrity of septin filaments.[3][4] This stabilization of the septin cytoskeleton prevents the spurious activation of SOCCs, thereby normalizing intracellular calcium levels and mitigating downstream neurotoxic effects.[2][3]
Figure 1: Signaling Pathway of this compound in Neuroprotection.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |
| Neuroprotection | |||||
| Cell Death Inhibition | ATRA-treated tauP301L BE(2)-M17 | Tau- and Ca2+-induced toxicity | Increasing conc. | Concentration-dependent decrease in cell death | [2] |
| Cytoplasmic Ca2+ Reduction | ATRA-treated tauP301L BE(2)-M17 | Tau- and Ca2+-induced toxicity | Increasing conc. | Concentration-dependent decrease in [Ca2+]cyto | [2] |
| Dendritic Spine Density | Rat Hippocampal Neurons (22 DIV) | Aβ-derived diffusible ligand (ADDL) exposure | 240 nM | Rescue of ADDL-induced spine loss | [2] |
| Mechanism of Action | |||||
| SOCE Inhibition | tauP301L iPSC-derived neurons | Pathological tau expression | Not specified | Decrease in Store-Operated Calcium Entry | [5] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Figure 2: General Experimental Workflow for In Vitro Studies of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a common indicator of cytotoxicity.
Materials:
-
BE(2)-M17 human neuroblastoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound stock solution (in DMSO)
-
Agent to induce pathology (e.g., all-trans retinoic acid (ATRA) for tauP301L expressing cells)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BE(2)-M17 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Pathology (if applicable): For models like the ATRA-treated tauP301L-expressing BE(2)-M17 cells, treat the cells with the inducing agent as per the specific model's requirements.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
Assay Preparation: Prepare the following controls in triplicate:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Culture Medium Background: Medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, correcting for background absorbance.
Protocol 2: Intracellular Calcium Imaging (Fura-2 AM)
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM. This is particularly relevant for assessing this compound's effect on store-operated calcium entry (SOCE).
Materials:
-
Primary neurons or iPSC-derived neurons cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without Ca²⁺
-
Thapsigargin (B1683126) (to induce ER store depletion)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.[5]
Procedure:
-
Cell Preparation: Culture neurons on poly-L-lysine coated coverslips.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.[6]
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 15-20 minutes.[7]
-
-
This compound Treatment: Incubate the cells with the desired concentration of this compound or vehicle for a specified period before imaging.
-
Imaging and SOCE Induction:
-
Mount the coverslip in an imaging chamber on the microscope stage and perfuse with Ca²⁺-free HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To induce ER calcium store depletion, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS and continue recording.[8]
-
To measure SOCE, switch the perfusion to HBSS containing Ca²⁺ and record the subsequent increase in the Fura-2 fluorescence ratio.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380). A higher ratio indicates a higher intracellular calcium concentration. Compare the SOCE-induced calcium influx in this compound-treated cells to vehicle-treated cells.
Protocol 3: Dendritic Spine Density Analysis
This protocol is used to quantify changes in dendritic spine density, a key indicator of synaptic health, in response to neurotoxic insults and treatment with this compound.
Materials:
-
Primary rat hippocampal neurons
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Aβ-derived diffusible ligands (ADDLs) or other neurotoxic agent
-
Transfection reagent and a plasmid encoding a fluorescent protein (e.g., GFP) to visualize neuronal morphology
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Transfection: Culture primary hippocampal neurons. At an appropriate time in vitro (e.g., 14-21 DIV), transfect a subset of neurons with a GFP-expressing plasmid to visualize dendritic spines.
-
Treatment:
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Acquire Z-stack images of dendrites from GFP-expressing neurons using a confocal microscope with a high-magnification objective (e.g., 63x oil immersion).[9]
-
-
Data Analysis:
-
Using image analysis software, manually or semi-automatically count the number of dendritic spines along a defined length of dendrite (e.g., 30-50 µm).[10]
-
Calculate the spine density as the number of spines per unit length of the dendrite.
-
Compare the spine densities across the different treatment groups.[9]
-
Disclaimer
This compound is an experimental compound and should be used for research purposes only. The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
- 4. Septin6 as a new approach for AD treatment – ScienceOpen [scienceopen.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainvta.tech [brainvta.tech]
- 8. Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range | MDPI [mdpi.com]
- 9. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendritic spine density analysis [bio-protocol.org]
REM127: Application Notes and Protocols for Use in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
REM127 is a novel small molecule compound with demonstrated neuroprotective properties, primarily through the modulation of calcium homeostasis.[1] In the context of neurodegenerative diseases such as Alzheimer's, pathological tau protein accumulation disrupts the normal function of septin filaments, leading to aberrant activation of store-operated calcium channels (SOCCs) and subsequent excitotoxicity.[2][3] this compound has been shown to restore the proper assembly of septin filaments, thereby normalizing calcium influx and protecting neurons from pathology-induced damage.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in primary neuron cultures.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the septin cytoskeleton.[2] Pathological tau can cause the disorganization of septin filaments, which are crucial for regulating the activity of SOCCs at the plasma membrane.[3] This disorganization leads to excessive calcium entry into the neuron, a key factor in neurodegenerative cascades.[2][5] this compound acts as a "molecular glue," binding to a pocket at the interface of septin monomers, with a high affinity for SEPT6, and promoting their proper filament formation.[3][4] By restoring the integrity of the septin filaments, this compound effectively restrains the aberrant calcium influx through SOCCs, thus restoring calcium homeostasis in diseased neurons.[2] This targeted action is noteworthy as this compound does not appear to affect physiological calcium signaling in healthy neurons.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in primary neuron cultures based on published findings.
| Parameter | Value | Cell Type / Model | Reference |
| EC50 for Neurotoxicity Reduction | 15 nM | ATRA-treated tauP301L-expressing BE(2)-M17 cells | [2] |
| EC50 for [Ca2+]cyto Reduction | 19 nM | ATRA-treated tauP301L-expressing BE(2)-M17 cells | [2] |
| Concentration for Neuroprotection | 240 nM | Rat hippocampal neurons (22 DIV) treated with Aβ-derived diffusible ligands (ADDLs) | [2] |
Signaling Pathway
The signaling pathway illustrates the mechanism by which this compound restores calcium homeostasis in the presence of pathological tau.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., MedChemExpress, Cat. No.: HY-162566)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Experimental Workflow for Neuroprotection Assay
This workflow outlines a typical experiment to assess the neuroprotective effects of this compound against a neurotoxic insult in primary neuron cultures.
Protocol 3: Assessing Neuroprotection Against Aβ-Induced Toxicity
This protocol is adapted from a study where this compound was shown to rescue neurons from Aβ-derived diffusible ligand (ADDL)-induced cell death.[2]
Materials:
-
Mature primary hippocampal or cortical neuron cultures (e.g., 21-22 days in vitro, DIV)
-
This compound stock solution (see Protocol 1)
-
ADDL preparation (or other desired neurotoxic agent)
-
Culture medium appropriate for the neurons
-
Reagents for assessing cell viability (e.g., MTT, Live/Dead assay kit)
-
Reagents for immunocytochemistry (e.g., antibodies against MAP2 or NeuN, and dendritic spine markers like synaptophysin)
Procedure:
-
Plating and Culture: Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated coverslips or plates) until they reach a mature state (e.g., 21 DIV).
-
This compound Pre-treatment: Prepare a working solution of this compound in pre-warmed culture medium. A final concentration of 240 nM has been shown to be effective.[2] Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells). Incubate for 24 hours.
-
Induction of Neurotoxicity: Following the pre-treatment, add ADDLs to the culture medium to a final concentration known to induce toxicity (e.g., 0.5 µM for synaptic loss, 1 µM for cell death)[2] in both this compound-treated and vehicle-treated wells. Maintain a set of control wells with neither this compound nor ADDLs.
-
Incubation: Incubate the cultures for an additional 24 hours.
-
Assessment of Neuronal Viability:
-
Perform an MTT assay or use a Live/Dead staining kit according to the manufacturer's instructions to quantify cell viability.
-
-
Assessment of Dendritic Spine Density:
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies against a dendritic marker (e.g., MAP2) and a spine marker (e.g., synaptophysin or phalloidin (B8060827) for F-actin).
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Acquire images using a confocal microscope and quantify dendritic spine density.
-
Protocol 4: Calcium Imaging to Assess this compound Efficacy
This protocol outlines the use of calcium imaging to determine if this compound can prevent pathological increases in intracellular calcium.
Materials:
-
Mature primary neuron cultures
-
This compound stock solution
-
Neurotoxic agent that elevates intracellular calcium (e.g., glutamate, ADDLs)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP)[6]
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture and Treatment: Culture and treat the neurons with this compound and the neurotoxic agent as described in Protocol 3.
-
Loading of Calcium Indicator:
-
If using a chemical dye, incubate the cells with the calcium indicator (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C, according to the manufacturer's protocol.
-
Wash the cells with imaging buffer to remove excess dye.
-
-
Live-Cell Imaging:
-
Mount the culture plate or coverslip onto the microscope stage.
-
Acquire baseline fluorescence images.
-
If assessing acute responses, you can perfuse the neurotoxic agent during imaging.
-
Record time-lapse images to monitor changes in intracellular calcium concentrations, indicated by changes in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence changes (e.g., as ΔF/F0) to quantify the relative changes in intracellular calcium.
-
Compare the calcium responses in control, neurotoxin-treated, and this compound + neurotoxin-treated neurons.
-
Protocol 5: Electrophysiological Assessment of this compound's Effects
Electrophysiology can be used to determine if this compound restores normal neuronal function in the face of a pathological challenge.[7][8]
Materials:
-
Mature primary neuron cultures
-
This compound stock solution
-
Neurotoxic agent
-
Patch-clamp or microelectrode array (MEA) setup
-
Artificial cerebrospinal fluid (aCSF) for recordings
Procedure (Patch-Clamp):
-
Cell Culture and Treatment: Culture and treat neurons as described in Protocol 3.
-
Recording Preparation: Transfer a coverslip with treated neurons to the recording chamber of the patch-clamp rig and perfuse with aCSF.
-
Whole-Cell Patch-Clamp:
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Measure key electrophysiological parameters such as resting membrane potential, action potential firing frequency, and synaptic currents (e.g., miniature excitatory postsynaptic currents, mEPSCs).
-
-
Data Analysis:
-
Compare the electrophysiological properties of neurons from the different treatment groups (control, neurotoxin, this compound + neurotoxin).
-
Procedure (Microelectrode Array - MEA):
-
Cell Culture and Treatment: Plate and culture primary neurons on MEA plates. Treat with this compound and the neurotoxic agent as previously described.
-
Recording: Place the MEA plate in the recording system and record spontaneous network activity.
-
Data Analysis:
-
Analyze parameters such as mean firing rate, burst frequency, and network synchrony across the different treatment conditions.
-
Concluding Remarks
This compound presents a promising therapeutic strategy by targeting the septin cytoskeleton to normalize calcium homeostasis in neurons affected by pathological conditions. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanisms of this compound in primary neuron culture models. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for specific neuronal types and experimental paradigms. Careful consideration of appropriate controls is essential for the robust interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
- 4. Remynd’s REM-127 yields positive phase II data in Alzheimer’s | BioWorld [bioworld.com]
- 5. Neuronal Calcium Mishandling and the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for REM127 in Alzheimer's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
REM127 is a novel small molecule compound that has demonstrated significant neuroprotective effects in preclinical animal models of Alzheimer's disease (AD). It functions by modulating intracellular calcium homeostasis, a critical pathway disrupted in AD pathophysiology. Specifically, this compound acts as a "molecular glue" to restore the function of septin filaments, which are disorganized by pathological tau. This restoration prevents the aberrant activation of store-operated calcium channels (SOCs), thereby normalizing calcium levels within neurons.[1][2] In animal models of both amyloid-β (Aβ) and tau-driven neurodegeneration, this compound has been shown to cross the blood-brain barrier, rescue synaptic plasticity, improve spatial memory, and reduce the pathological hallmarks of AD, including Aβ plaques and hyperphosphorylated tau aggregates.[1][2]
These application notes provide a comprehensive overview of the use of this compound in AD animal models, including detailed protocols for its administration and for the subsequent evaluation of its efficacy.
Mechanism of Action
In Alzheimer's disease, the pathological accumulation of tau protein disrupts the structural integrity of septin filaments at the cell cortex.[3] This disorganization leads to the uncontrolled activation of store-operated calcium channels (SOCCs), resulting in a sustained and toxic influx of calcium into the cytoplasm.[4][5] This calcium dysregulation is a central driver of synaptic dysfunction, neuronal loss, and the progression of AD pathology.[4][5]
This compound intervenes in this pathological cascade by binding to a pocket at the interface of septin monomers, with a high affinity for SEPT6.[1] This binding enhances the ability of septins to form stable filaments, effectively acting as a molecular glue.[1][3] The restored septin cytoskeleton restrains the aberrant activation of SOCCs, thus normalizing intracellular calcium levels.[4][5] A key feature of this compound is its selective action in the pathological state; it does not appear to affect physiological calcium signaling in healthy neurons.[1]
References
- 1. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 2. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Assessing the Neuroprotective Activity of REM127: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
REM127 is a novel small molecule compound demonstrating significant neuroprotective potential. It has been shown to modulate intracellular calcium homeostasis, which is often dysregulated in neurodegenerative diseases. Specifically, this compound is capable of restoring calcium balance in cellular models where it has been disrupted by the pathological accumulation of tau protein. By efficiently crossing the blood-brain barrier, this compound presents a promising therapeutic candidate, with the potential to rescue synaptic and cognitive deficits and slow the progression of amyloid-beta and tau pathologies in animal models of Alzheimer's disease[1]. This document provides a comprehensive set of protocols for researchers to assess the neuroprotective activity of this compound and similar compounds in both in vitro and in vivo models.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these diseases is the disruption of cellular processes, including apoptosis, oxidative stress, and calcium signaling. The development of neuroprotective agents that can mitigate these effects is a primary goal of neuropharmacology research.
This compound has emerged as a promising candidate due to its ability to restore calcium homeostasis[2][3]. Pathological tau can disrupt septin filament assembly, leading to aberrant activation of store-operated calcium channels (SOCCs) and a subsequent rise in cytoplasmic calcium[2]. This compound is believed to bind to septins, promoting their filament assembly and preventing the spurious activation of SOCCs, thereby restoring normal calcium signaling[2][3].
These application notes provide detailed protocols for a tiered approach to evaluating the neuroprotective effects of this compound, starting with fundamental in vitro assays to establish cellular efficacy and moving towards more complex in vivo models to assess cognitive and behavioral outcomes.
In Vitro Assessment of Neuroprotective Activity
A series of in vitro assays can be employed to characterize the neuroprotective effects of this compound at the cellular level. These assays are designed to measure key indicators of neuronal health, including cell viability, apoptosis, and oxidative stress, in response to neurotoxic insults. Human neuroblastoma cell lines, such as SH-SY5Y, serve as excellent models for these initial screens[4].
Experimental Workflow for In Vitro Studies
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color[5].
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 6 to 24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as amyloid-beta 1-42 (Aβ1-42) oligomers or glutamate (B1630785) to the cell culture to induce neuronal damage[6][7].
-
Treatment: Concurrently, treat the cells with varying concentrations of this compound.
-
MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well[5].
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible[5].
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals[5].
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.
| Treatment Group | Concentration | Mean Absorbance (570 nm) | % Cell Viability |
| Control | - | 1.20 ± 0.08 | 100% |
| Neurotoxin | (e.g., 10 µM Aβ1-42) | 0.60 ± 0.05 | 50% |
| This compound + Neurotoxin | 1 µM | 0.75 ± 0.06 | 62.5% |
| This compound + Neurotoxin | 10 µM | 0.98 ± 0.07 | 81.7% |
| This compound + Neurotoxin | 100 µM | 1.15 ± 0.09 | 95.8% |
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis[8][9][10]. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs[9].
Protocol:
-
Sample Preparation: Prepare cell or tissue samples on slides. For adherent cells, grow them on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice to allow the TdT enzyme to access the nucleus[8].
-
TdT Labeling Reaction: Incubate the samples with the TdT reaction mix, which contains TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber[8].
-
Detection: Visualize the labeled cells using fluorescence microscopy. Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of labeled nuclei relative to the total number of nuclei in several random fields[10].
| Treatment Group | Concentration | % TUNEL-Positive Cells |
| Control | - | 2 ± 0.5% |
| Neurotoxin | (e.g., 10 µM Aβ1-42) | 45 ± 3.2% |
| This compound + Neurotoxin | 1 µM | 30 ± 2.5% |
| This compound + Neurotoxin | 10 µM | 15 ± 1.8% |
| This compound + Neurotoxin | 100 µM | 5 ± 0.8% |
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway[11]. This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, which releases a chromophore or fluorophore[12][13].
Protocol:
-
Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer and incubate on ice for 10-15 minutes[12][14].
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris[15].
-
Reaction Setup: In a 96-well plate, add the cell lysate supernatant to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[12][13].
-
Incubation: Incubate the plate at 37°C for 1-2 hours[13].
-
Measurement: Read the absorbance at 400-405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay[12].
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) |
| Control | - | 1.0 |
| Neurotoxin | (e.g., 10 µM Aβ1-42) | 4.5 ± 0.3 |
| This compound + Neurotoxin | 1 µM | 3.2 ± 0.2 |
| This compound + Neurotoxin | 10 µM | 1.8 ± 0.15 |
| This compound + Neurotoxin | 100 µM | 1.1 ± 0.1 |
Oxidative Stress Assessment (SOD and GPx Activity)
Superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx) are key antioxidant enzymes that protect cells from oxidative damage[16]. Assays to measure their activity can indicate the ability of this compound to mitigate oxidative stress.
Protocol (General):
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Activity Assay: Use commercially available kits or established protocols to measure the enzymatic activity of SOD and GPx. These assays typically involve monitoring the rate of a reaction in which the enzyme participates.
-
Quantification: Measure the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
| Treatment Group | Concentration | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | - | 150 ± 12 | 85 ± 7 |
| Neurotoxin | (e.g., 10 µM Aβ1-42) | 75 ± 8 | 40 ± 5 |
| This compound + Neurotoxin | 1 µM | 95 ± 9 | 55 ± 6 |
| This compound + Neurotoxin | 10 µM | 120 ± 10 | 70 ± 6 |
| This compound + Neurotoxin | 100 µM | 145 ± 11 | 82 ± 7 |
In Vivo Assessment of Neuroprotective Activity
To evaluate the therapeutic potential of this compound in a whole organism, rodent models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 3xTg-AD), are utilized[17][18][19]. These models recapitulate key aspects of the human disease, including the formation of amyloid plaques and cognitive deficits[17][18].
This compound Signaling Pathway
Behavioral Assessment: Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are functions often impaired in Alzheimer's disease[20][21][22].
Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface[23].
-
Acquisition Phase (Training):
-
For 5-7 consecutive days, mice are given multiple trials per day to find the hidden platform.
-
The mouse is released from different starting positions around the edge of the pool[20][24].
-
The time it takes for the mouse to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it[22][24].
-
-
Probe Trial:
| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Wild-Type Control | 55 ± 5 | 15 ± 3 | 45 ± 4% |
| AD Model (Vehicle) | 58 ± 6 | 45 ± 5 | 20 ± 3% |
| AD Model + this compound | 57 ± 5 | 25 ± 4 | 38 ± 5% |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical assessment of the neuroprotective compound this compound. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and cognitive function, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these studies will be crucial for advancing this compound and other promising neuroprotective agents through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. clyte.tech [clyte.tech]
- 9. antbioinc.com [antbioinc.com]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. biogot.com [biogot.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. UC Davis - Morris Water Maze [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: REM127 in High-Throughput Screening Assays for Neurodegenerative Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
REM127 is a novel small molecule modulator of intracellular calcium homeostasis with demonstrated neuroprotective effects in models of Alzheimer's disease and other tauopathies. Pathological aggregation of the tau protein disrupts the septin cytoskeleton, leading to aberrant activation of store-operated calcium channels (SOCCs) and a subsequent dysregulation of intracellular calcium levels ([Ca2+]i). This calcium dyshomeostasis is a key contributor to synaptic dysfunction and neuronal cell death. This compound has been shown to restore the proper assembly of septin filaments, thereby normalizing SOCC activity and rescuing downstream pathological effects. These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of tau-induced calcium dyshomeostasis.
Scientific Background and Mechanism of Action
In neurodegenerative diseases such as Alzheimer's, the hyperphosphorylation and aggregation of the microtubule-associated protein tau lead to a cascade of neurotoxic events. One critical consequence is the disruption of the septin filament network at the endoplasmic reticulum-plasma membrane (ER-PM) contact sites. This disorganization of septins leads to the uncontrolled opening of SOCCs, resulting in a sustained, pathological influx of extracellular calcium. This elevated cytosolic calcium contributes to a self-amplifying cycle of tau and amyloid-β pathology, synaptic deficits, and ultimately, neuronal loss.
This compound acts as a molecular "glue," binding to and stabilizing septin hexamers, promoting their proper filament assembly. This restoration of the septin cytoskeleton re-establishes the physiological regulation of SOCCs, preventing their spurious activation and the subsequent toxic rise in intracellular calcium. By targeting this upstream mechanism, this compound offers a promising therapeutic strategy for modifying the disease course.
Below is a diagram illustrating the signaling pathway affected by pathological tau and the mechanism of action of this compound.
High-Throughput Screening Assay Principle
The primary HTS assay is a cell-based phenotypic screen designed to identify compounds that can counteract tau-induced calcium elevation. The assay utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing a pathogenic form of human tau, such as tau-P301L. These cells exhibit a heightened potentiation of store-operated calcium entry (SOCE) compared to control cells. The intracellular calcium concentration is monitored using a fluorescent calcium indicator. A suitable assay window is established between the basal calcium levels in the tau-expressing cells and the stimulated calcium influx. Test compounds are screened for their ability to reduce this pathological calcium signal, with this compound serving as a positive control.
The general workflow for the HTS assay is depicted below.
Data Presentation and Analysis
Quantitative data from the HTS campaign should be meticulously recorded and analyzed. Key parameters to consider include signal-to-background ratio (S/B), Z'-factor, and compound potency (e.g., IC50 or EC50).
Table 1: HTS Assay Performance Metrics
| Parameter | Description | Acceptance Criteria |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control (e.g., vehicle-treated, stimulated cells) to the mean signal of the negative control (e.g., basal, unstimulated cells). | > 3 |
| Z'-Factor | A statistical measure of the quality of the HTS assay, reflecting the dynamic range and data variation. | 0.5 - 1.0 (Excellent) |
| Hit Rate | The percentage of compounds in a screening library that are identified as "hits" based on predefined criteria. | Typically 0.5 - 2% |
Table 2: Representative Data for this compound and Control Compounds
| Compound | Concentration (µM) | % Inhibition of Calcium Influx (Mean ± SD) | IC50 (µM) |
| This compound | 0.01 | 15.2 ± 3.1 | 0.019 |
| 0.1 | 65.8 ± 4.5 | ||
| 1 | 92.1 ± 2.8 | ||
| Negative Control (Inactive Compound) | 10 | 2.5 ± 5.2 | > 100 |
| Vehicle (DMSO) | - | 0 ± 4.8 | - |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay for Modulators of Tau-Induced Calcium Dyshomeostasis
Objective: To identify small molecules that inhibit tau-induced potentiation of store-operated calcium entry.
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells stably expressing human tau with the P301L mutation (SH-SY5Y-TauP301L).
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
This compound (positive control)
-
Thapsigargin (B1683126) (SOCE stimulator)
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
HBSS with 20 mM HEPES
-
DMSO (vehicle)
-
-
Equipment:
-
Automated liquid handler
-
Fluorescence plate reader with kinetic reading capabilities
-
Procedure:
-
Cell Plating: a. Culture SH-SY5Y-TauP301L cells to 80-90% confluency. b. Harvest cells and resuspend in culture medium to a final concentration of 2 x 10^5 cells/mL. c. Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well). d. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Addition: a. Prepare compound plates by diluting the screening library, this compound, and vehicle (DMSO) in assay buffer. The final concentration of DMSO should not exceed 0.5%. b. Using an automated liquid handler, transfer 50 nL of each compound solution to the corresponding wells of the cell plates. c. Incubate the plates for 1 hour at 37°C.
-
Calcium Indicator Loading: a. Prepare the Fluo-4 AM loading solution: 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES. b. Add 25 µL of the loading solution to each well. c. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Signal Detection: a. Place the assay plate in the fluorescence plate reader. b. Set the reader to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every 2 seconds for a total of 300 seconds. c. After 20 seconds of baseline reading, add 10 µL of 2 µM thapsigargin to each well to stimulate SOCE. d. Continue recording the fluorescence for the remainder of the 300-second period.
-
Data Analysis: a. Normalize the fluorescence data to the baseline reading for each well. b. Calculate the area under the curve (AUC) or the peak fluorescence intensity for each well. c. Determine the percent inhibition for each test compound relative to the vehicle control. d. Identify hits based on a predefined activity threshold (e.g., >50% inhibition).
Protocol 2: Secondary Assay - Assessment of Cytotoxicity
Objective: To counterscreen primary hits for cytotoxicity to eliminate false positives.
Materials:
-
Cell Line: SH-SY5Y-TauP301L cells.
-
Assay Plates: 384-well, white, opaque microplates.
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Equipment:
-
Luminometer plate reader
-
Procedure:
-
Cell Plating and Compound Treatment: a. Follow steps 1a-d and 2a-c from Protocol 1.
-
Cell Viability Measurement: a. After the 1-hour compound incubation, allow the plates to equilibrate to room temperature for 30 minutes. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percent cell viability for each compound-treated well relative to the vehicle control. b. Compounds exhibiting significant cytotoxicity (e.g., >20% reduction in viability) should be flagged as potential false positives.
Conclusion
This compound serves as an invaluable tool for the development and validation of HTS assays targeting tau-induced calcium dyshomeostasis. The protocols outlined in these application notes provide a robust framework for screening large compound libraries to identify novel neuroprotective agents. Careful assay optimization and rigorous data analysis are crucial for the successful identification of promising lead candidates for the treatment of Alzheimer's disease and other related tauopathies.
Troubleshooting & Optimization
Technical Support Center: Optimizing REM127 Concentration for Neuroprotection Assays
Welcome to the technical support center for the novel neuroprotective compound REM127. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the experimental use of this compound in neuroprotection assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule neuroprotective compound that has shown therapeutic potential in models of neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the modulation of calcium homeostasis. Pathological tau protein can destabilize septin filaments at the cell cortex, leading to the uncontrolled activation of store-operated calcium channels (SOCCs) and subsequent cytotoxic calcium overload in neurons.[1] this compound binds with high affinity to septin 6 (SEPT6), a component of the septin cytoskeleton, promoting septin filament assembly and restoring their integrity.[1][2][3] This stabilization of septin filaments prevents the spurious activation of SOCCs, thereby restoring normal calcium signaling and protecting neurons from excitotoxicity.[1][3]
Q2: What is the recommended starting concentration range for this compound in neuroprotection assays?
A2: Based on published in vitro data, this compound is highly potent. The median effective concentrations (EC50s) for reducing cytotoxicity and restoring cytosolic calcium levels are approximately 15 nM and 19 nM, respectively.[2] For initial experiments, it is recommended to perform a dose-response analysis starting from a low nanomolar range (e.g., 1 nM) up to a higher concentration (e.g., 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: Is this compound cytotoxic at higher concentrations?
A4: While this compound is neuroprotective at nanomolar concentrations, like any compound, it may exhibit cytotoxicity at much higher concentrations. A phase IIa clinical trial of this compound was halted due to dose-dependent increases in serum aminotransferases, indicating potential liver toxicity at higher systemic exposures.[5] Therefore, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the therapeutic window and identify any potential toxic effects of this compound at higher concentrations in your specific neuronal cell model.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Model | Reference |
| EC50 (Toxicity Reduction) | 15 nM | ATRA-treated tauP301L-expressing BE(2)-M17 cells | [2] |
| EC50 (Cytosolic Ca2+ Restoration) | 19 nM | ATRA-treated tauP301L-expressing BE(2)-M17 cells | [2] |
| Apparent Dissociation Constant (Kdapp) for SEPT6 | 1.5 nM | Purified human SEPT6 | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol is designed to assess cell viability and determine the effective concentration range of this compound for neuroprotection against a specific neurotoxic insult (e.g., Aβ oligomers, glutamate).
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., Aβ1-42 oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested range is 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for a period determined to be optimal for inducing significant cell death in your model (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the EC50 of this compound.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
LDH assay kit (or individual components: diaphorase, NAD+, iodotetrazolium chloride, sodium lactate)
-
96-well assay plate
-
Plate reader
Procedure:
-
Sample Collection: After the treatment period with this compound and the neurotoxic agent, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) to determine the level of cytotoxicity.
Protocol 3: Intracellular Calcium Imaging with Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations in live neuronal cells.
Materials:
-
Neuronal cells cultured on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 can help to disperse the dye.
-
Cell Incubation: Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Imaging: Mount the coverslip onto the microscope stage. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Stimulation and Recording: Apply this compound at the desired concentration, followed by the neurotoxic stimulus. Continuously record the fluorescence intensity at both excitation wavelengths.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in fluorescence imaging | Incomplete removal of extracellular Fura-2 AM. | Increase the number and duration of washing steps after dye loading. |
| Autofluorescence from cell culture medium or supplements. | Use phenol (B47542) red-free medium for imaging experiments. | |
| No neuroprotective effect observed | This compound concentration is too low or too high (potential U-shaped dose-response). | Perform a wide-range dose-response experiment (e.g., 0.1 nM to 10 µM). |
| The chosen neurotoxic insult is not mediated by calcium dysregulation. | Confirm that the neurotoxic agent used in your model induces calcium overload. | |
| This compound degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution. | |
| High variability between replicate wells | Uneven cell seeding density. | Ensure a homogenous cell suspension and careful pipetting during cell plating. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate for experimental samples. | |
| Inconsistent treatment application. | Use a multichannel pipette for adding reagents to minimize timing differences. | |
| Unexpected cytotoxicity with this compound | Final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control. |
| The specific cell line is highly sensitive to the compound. | Perform a cytotoxicity assay over a broad concentration range to determine the toxic threshold. |
Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Remynd’s REM-127 yields positive phase II data in Alzheimer’s | BioWorld [bioworld.com]
Technical Support Center: Investigating Potential Liver Toxicity of REM127 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential liver toxicity with REM127 or similar compounds in preclinical studies. Given the reported dose-dependent increases in serum aminotransferases in a Phase IIa clinical trial, a proactive and thorough evaluation of potential hepatotoxicity in preclinical models is critical. While specific preclinical liver toxicity data for this compound is not extensively published, this guide offers best practices and troubleshooting strategies based on general principles of drug-induced liver injury (DILI).
Frequently Asked Questions (FAQs)
Q1: Clinical trials of this compound showed signs of liver toxicity, but this was reportedly not observed in preclinical studies. Why might this discrepancy exist?
A1: Discrepancies between preclinical and clinical findings regarding liver toxicity are a known challenge in drug development. Several factors could contribute to this:
-
Species-Specific Metabolism: The metabolic pathways of this compound may differ between the animal species used in preclinical studies and humans. This could lead to the formation of human-specific reactive metabolites that are hepatotoxic.
-
Idiosyncratic Drug-Induced Liver Injury (iDILI): The observed toxicity in humans might be idiosyncratic, meaning it occurs in a small subset of the population due to genetic predispositions, immune system responses, or environmental factors.[1][2] These rare events are difficult to predict and replicate in standard preclinical animal models.
-
Insensitivity of Preclinical Models: The specific mechanism of this compound-induced liver injury might not be captured by the standard preclinical models used. For example, if the toxicity is immune-mediated, it may not be apparent in healthy, immunocompetent animals without a specific challenge.
-
Duration of Exposure: The length of the clinical trial might have been longer than the preclinical toxicology studies, allowing for the development of toxicity that was not observed in shorter-term animal studies.
-
Underlying Patient Conditions: The patient population in the clinical trial may have had underlying conditions or co-medications that predisposed them to liver injury when treated with this compound.
Q2: What are the initial steps to take if I observe signs of hepatotoxicity in my in vitro preclinical studies with a compound like this compound?
A2: If you observe signs of toxicity in in vitro models such as primary hepatocytes or HepG2 cells, a systematic approach is necessary:
-
Confirm the Finding: Repeat the experiment to ensure the observation is reproducible.
-
Establish a Dose-Response and Time-Course: Determine the concentration at which toxicity occurs and the time it takes to manifest.
-
Use Multiple Cytotoxicity Assays: Different assays measure different aspects of cell death. For example, an LDH assay measures membrane integrity, while an MTT assay assesses metabolic activity. Discrepancies between these assays can provide clues about the mechanism of toxicity.
-
Investigate the Mechanism: Explore potential mechanisms such as mitochondrial dysfunction, reactive oxygen species (ROS) formation, or caspase activation (apoptosis).
-
Assess Reactive Metabolite Formation: Consider if the parent compound or a metabolite is responsible for the toxicity. This can be investigated using liver microsomes and trapping agents.
Q3: My in vivo study with a this compound analog shows elevated ALT and AST levels. What are the immediate next steps for troubleshooting?
A3: Elevated ALT and AST are key indicators of hepatocellular injury. The following steps are recommended:
-
Histopathological Analysis: Conduct a thorough histopathological examination of the liver tissue. This is crucial to characterize the nature of the injury (e.g., necrosis, apoptosis, steatosis, cholestasis) and its distribution within the liver lobule.
-
Dose- and Time-Dependency: Establish a clear relationship between the dose of the compound, the duration of treatment, and the severity of the liver enzyme elevations.
-
Monitor Other Liver Function Markers: In addition to ALT and AST, measure other markers such as alkaline phosphatase (ALP), bilirubin, and albumin to get a broader picture of liver function.
-
Consider Genetic Predisposition: If using different strains of rodents, investigate if the toxicity is strain-specific.
-
Evaluate Potential for Immune-Mediated Injury: If histopathology shows inflammatory infiltrates, consider the possibility of an immune-mediated mechanism.
Troubleshooting Guides
In Vitro Hepatotoxicity
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity data between experiments. | Cell culture inconsistencies (cell passage number, seeding density). Reagent variability. | Standardize cell culture protocols. Use a single batch of reagents for a set of experiments. Include positive and negative controls in every assay. |
| Discrepancy between different cytotoxicity assays (e.g., MTT shows toxicity but LDH does not). | The compound may be inhibiting mitochondrial respiration without causing immediate cell lysis. | Use a panel of assays that measure different endpoints (e.g., ATP levels, mitochondrial membrane potential, apoptosis markers like caspase-3/7 activity). |
| Toxicity is observed in primary human hepatocytes but not in HepG2 cells. | HepG2 cells have lower expression of some metabolic enzymes (CYP450s) and transporters compared to primary hepatocytes. | Prioritize the use of primary human hepatocytes or more metabolically competent cell models. Investigate if a metabolite is responsible for the toxicity. |
In Vivo Hepatotoxicity
| Issue | Possible Cause | Troubleshooting Steps |
| Elevated liver enzymes are observed, but histopathology is normal. | Mild, acute injury that has resolved. Enzyme leakage without overt cell death. | Collect blood samples at earlier time points. Consider more sensitive histological stains or markers of cell stress. |
| Toxicity is observed in one rodent species but not another. | Species-specific metabolism and formation of toxic metabolites. Differences in transporter expression or immune response. | Conduct cross-species metabolism studies to identify any human-specific metabolites. If possible, use a relevant second species that more closely mimics human metabolism. |
| Significant body weight loss in treated animals, confounding liver toxicity assessment. | General toxicity or poor tolerability of the compound or vehicle. | Optimize the formulation and vehicle. Conduct a dose-range finding study to identify a maximum tolerated dose (MTD). |
Data Presentation: Hypothetical Preclinical Liver Safety Profile for a this compound Analog
Table 1: In Vitro Cytotoxicity in Primary Human Hepatocytes (24-hour exposure)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 | 1.0 ± 0.2 |
| 1 | 98 ± 6 | 6 ± 3 | 1.1 ± 0.3 |
| 10 | 92 ± 8 | 10 ± 4 | 1.5 ± 0.4 |
| 50 | 65 ± 10 | 35 ± 7 | 3.2 ± 0.6 |
| 100 | 30 ± 7 | 70 ± 9 | 5.8 ± 0.9 |
Table 2: In Vivo Liver Chemistry in Sprague-Dawley Rats (14-day repeat dose)
| Dose Group (mg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| 0 (Vehicle) | 45 ± 10 | 60 ± 12 | 250 ± 50 | 0.2 ± 0.1 |
| 10 | 50 ± 12 | 65 ± 15 | 260 ± 55 | 0.2 ± 0.1 |
| 30 | 150 ± 35 | 200 ± 40 | 280 ± 60 | 0.3 ± 0.1 |
| 100 | 450 ± 90 | 600 ± 110 | 350 ± 70 | 0.5 ± 0.2 |
Table 3: Histopathological Findings in Rat Liver (14-day repeat dose)
| Dose Group (mg/kg/day) | Finding | Incidence | Severity |
| 0 (Vehicle) | No abnormal findings | 0/10 | - |
| 10 | No abnormal findings | 0/10 | - |
| 30 | Minimal centrilobular hepatocellular necrosis | 4/10 | Mild |
| 100 | Mild to moderate centrilobular hepatocellular necrosis | 9/10 | Moderate |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in Primary Human Hepatocytes
-
Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.75 x 10^5 cells/well. Allow cells to attach for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the seeding medium with medium containing the test compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assays:
-
LDH Assay: At the end of the incubation, collect the supernatant to measure lactate (B86563) dehydrogenase release according to the manufacturer's instructions.
-
MTT Assay: After collecting the supernatant, add MTT reagent to the cells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
Caspase-3/7 Assay: Use a luminogenic substrate to measure caspase activity according to the manufacturer's protocol.
-
Protocol 2: 14-Day Repeat Dose In Vivo Hepatotoxicity Study in Rats
-
Animal Model: Use male and female Sprague-Dawley rats, 8-10 weeks old.
-
Dose Administration: Administer the test compound or vehicle control daily via oral gavage for 14 consecutive days.
-
Clinical Observations: Record clinical signs, body weight, and food consumption daily.
-
Clinical Pathology: Collect blood samples on day 15 for analysis of liver chemistry parameters (ALT, AST, ALP, bilirubin).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver tissue, record organ weights, and preserve tissues in 10% neutral buffered formalin for histopathological examination.
Mandatory Visualizations
Caption: General signaling pathways in drug-induced liver injury (DILI).
Caption: Experimental workflow for preclinical liver toxicity assessment.
Caption: Logical troubleshooting tree for elevated liver enzymes in vivo.
References
minimizing variability in REM127 experimental results
Objective: To provide researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experimental results involving the neuroprotective compound REM127. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure consistency and accuracy in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule neuroprotective compound designed to modulate intracellular calcium homeostasis. Its primary mechanism of action involves binding to septin proteins, with a high affinity for SEPT6.[1][2] In pathological conditions such as Alzheimer's disease, the tau protein can disrupt septin filaments, leading to the aberrant activation of store-operated calcium channels (SOCCs) and subsequent neuronal calcium overload.[1] this compound acts as a "molecular glue," promoting the polymerization and stabilization of septin filaments.[3] This restoration of septin integrity prevents the uncontrolled activation of SOCCs, thereby normalizing intracellular calcium levels and mitigating tau- and amyloid-beta-induced neurotoxicity.[1][2]
Q2: What are the optimal in vitro concentrations for this compound?
A2: The optimal concentration of this compound is dependent on the specific cell model and experimental endpoint. However, published studies provide a good starting range. For reducing cytotoxicity and restoring cytosolic calcium levels in cell-based models of tauopathy, the median effective concentrations (EC50) have been reported to be 15 nM and 19 nM, respectively.[1] A concentration of 240 nM has been used to rescue dendritic spine density and protect against amyloid-beta-derived diffusible ligand (ADDL)-induced cell death in rat hippocampal neurons.[1] It is always recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q3: How should this compound be prepared and stored for in vitro and in vivo studies?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, this compound can be formulated for oral or intraperitoneal administration. A common method involves creating a suspension by diluting a DMSO stock solution into a vehicle such as 20% SBE-β-CD in saline or a clear solution in corn oil.[4] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[4]
Q4: Are there any known off-target effects of this compound?
A4: While this compound shows specificity for its mechanism of action related to septin modulation and does not appear to affect normal physiological calcium signaling in the absence of pathology, some off-target effects have been observed in clinical trials.[2][3] Dose-dependent increases in serum aminotransferases, indicating potential liver toxicity, were reported in a phase 2a trial, which led to its discontinuation.[3][5][6] In vitro studies suggest that this compound can accumulate in hepatocytes through an active transport mechanism independent of septin modulation.[3] Researchers should be mindful of these potential effects, particularly in long-term in vivo studies.
Troubleshooting Guides
Issue 1: High Variability in Intracellular Calcium Measurements
Q: My intracellular calcium measurements using a fluorescent indicator like Fura-2 show significant well-to-well or day-to-day variability after this compound treatment. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dye Loading | Ensure uniform dye concentration, incubation time, and temperature for all samples. Optimize loading conditions for your specific cell type.[7][8][9] Use a ratiometric dye like Fura-2 to minimize variability from dye concentration differences.[7] |
| Cell Health and Density | Plate cells at a consistent density and ensure they are in a healthy, logarithmic growth phase. Variations in cell health can significantly impact calcium signaling. |
| Buffer Composition | Use a consistent, high-quality buffer for all experiments. Ensure the pH and ionic strength are stable. |
| Phototoxicity/Photobleaching | Minimize exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can alter fluorescence and cellular responses. |
| Incomplete De-esterification of AM Ester Dyes | Allow sufficient time (typically 20-30 minutes) after dye loading for intracellular esterases to fully cleave the AM group, trapping the active dye inside the cells.[7] |
Issue 2: Inconsistent Results in Septin Polymerization Assays (e.g., DLS)
Q: I am using Dynamic Light Scattering (DLS) to assess this compound-induced septin polymerization, but the results are not reproducible. What could be the problem?
| Potential Cause | Troubleshooting Recommendation |
| Sample Purity and Aggregation | Ensure high purity of recombinant septin proteins (SEPT2, SEPT6, and SEPT7). Filter or centrifuge samples immediately before DLS analysis to remove dust and pre-existing aggregates.[10][11] |
| Buffer Conditions | Septin polymerization is sensitive to ionic strength. Use a consistent low-salt buffer (e.g., 50 mM KCl) to promote filament formation and a high-salt buffer (e.g., >300 mM KCl) as a negative control to inhibit polymerization.[12] |
| Cuvette Contamination | Thoroughly clean cuvettes between measurements to remove any residual protein or contaminants. A common practice is to rinse with water, then ethanol, and dry with filtered air.[10] |
| Incorrect Instrument Settings | Optimize DLS parameters such as laser intensity, detector angle, and measurement duration for your specific sample and instrument. |
| Protein Concentration | Use a consistent and appropriate protein concentration for the assay. While some studies suggest no critical concentration for septin polymerization on surfaces, consistency is key for reproducible results.[13] |
Issue 3: Lack of Expected Neuroprotective Effect in Cell-Based Assays
Q: I am not observing the expected neuroprotective effects of this compound in my cell-based model of Alzheimer's disease pathology (e.g., tauopathy or amyloid-beta toxicity). What should I check?
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration | Perform a full dose-response curve to determine the EC50 for neuroprotection in your specific cell line and with your chosen neurotoxic insult. The effective concentration can vary between models.[1] |
| Severity of the Neurotoxic Insult | The level of induced toxicity may be too high for this compound to confer a protective effect. Titrate the concentration of the neurotoxic agent (e.g., pathological tau, Aβ oligomers) to achieve a level of cell death (e.g., 30-50%) where a rescue effect can be clearly observed. |
| Timing of this compound Treatment | The timing of compound addition relative to the neurotoxic insult is critical. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for your model. |
| Cell Model Suitability | Ensure your chosen cell model expresses the necessary components of the this compound-targeted pathway (i.e., septins and SOCCs). The expression levels of different septin isoforms can vary between cell lines. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its potency is not compromised by degradation. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cellular Models of Alzheimer's Disease
| Experimental Model | Endpoint Measured | This compound Concentration | Observed Effect | Reference |
| ATRA-treated tauP301L-expressing BE(2)-M17 cells | Cell Death | EC50 = 15 nM | Reduced cytotoxicity | [1] |
| ATRA-treated tauP301L-expressing BE(2)-M17 cells | Cytosolic Calcium ([Ca2+]cyto) | EC50 = 19 nM | Restored normal cytosolic calcium levels | [1] |
| Rat hippocampal neurons (22 DIV) with ADDL treatment | Dendritic Spine Density | 240 nM | Restored dendritic spine density | [1] |
| Rat hippocampal neurons (22 DIV) with ADDL treatment | Cell Death | 240 nM | Fully rescued neurons from ADDL-induced cell death | [1] |
Table 2: In Vivo Effects of this compound in Mouse Models of Alzheimer's Disease
| Mouse Model | Treatment Duration | This compound Dose | Key Findings | Reference |
| tauP301S transgenic mice | Not specified | Not specified | Restored long-term potentiation (LTP) in the CA1 region of the hippocampus | [1] |
| APP London mutant (V717I) mice | 7 days | Not specified | Rescued LTP deficits | [1] |
| APP London mutant (V717I) mice | Not specified | 6 mg/kg/day (EC50) | Corresponded to an average unbound brain concentration of 12 nM | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol is adapted for use with adherent cells in a 96-well plate format and is suitable for assessing the effect of this compound on calcium homeostasis.
Materials:
-
Adherent neuronal cell line (e.g., SH-SY5Y, BE(2)-M17)
-
96-well black, clear-bottom tissue culture plates
-
Fura-2 AM (cell permeant)
-
Anhydrous DMSO
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound
-
Neurotoxic agent (e.g., pathological tau, Aβ oligomers)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock to a final working concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with fresh, pre-warmed HBSS (containing probenecid if used previously).
-
Add 100 µL of fresh HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired pre-treatment time.
-
-
Induction of Calcium Dysregulation:
-
If applicable, add the neurotoxic agent to the wells to induce calcium influx.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at an emission wavelength of ~510 nm, with excitation alternating between 340 nm and 380 nm.
-
Record a baseline fluorescence before adding any stimulants, and then record the fluorescence over time after the addition of the neurotoxic agent.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline ratio to determine the change in intracellular calcium concentration.
-
Protocol 2: Analysis of Septin Polymerization by Dynamic Light Scattering (DLS)
This protocol provides a general framework for assessing the effect of this compound on the polymerization of purified septin proteins.
Materials:
-
Purified recombinant human septin proteins (SEPT2, SEPT6, SEPT7)
-
Low-salt polymerization buffer (e.g., 50 mM KCl, 20 mM HEPES pH 7.4, 1 mM MgCl2, 1 mM DTT)
-
High-salt depolymerization buffer (e.g., 400 mM KCl, 20 mM HEPES pH 7.4, 1 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
GTPγS (optional, as a positive control for polymerization)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Preparation of Septin Complexes:
-
Mix equimolar amounts of purified SEPT2, SEPT6, and SEPT7 in the high-salt buffer to ensure they are in a depolymerized state.
-
-
Sample Preparation for DLS:
-
Prepare the final reaction mixtures in the low-salt polymerization buffer. A typical reaction might include the septin complex at a final concentration of 1-5 µM.
-
Prepare separate reaction tubes for:
-
Negative Control: Septin complex in low-salt buffer with vehicle (DMSO).
-
Test Condition: Septin complex in low-salt buffer with the desired concentration of this compound.
-
Positive Control (optional): Septin complex in low-salt buffer with GTPγS.
-
-
Incubate the reaction mixtures at room temperature for a set time course (e.g., 0, 30, 60, 90 minutes) to allow for polymerization.
-
-
DLS Measurement:
-
Pre-rinse the DLS cuvette thoroughly with filtered buffer.
-
At each time point, filter a small volume (e.g., 30-100 µL) of the reaction mixture through a 0.2 µm syringe filter directly into the clean DLS cuvette.[10]
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire DLS data according to the instrument's specifications. Collect multiple acquisitions for each sample to ensure data quality.
-
-
Data Analysis:
-
Analyze the autocorrelation function to determine the distribution of particle sizes (hydrodynamic radius, Rh) in the sample.
-
Compare the size distribution profiles of the different conditions over the time course. An increase in the average particle size indicates polymerization.
-
The formation of larger particles (>500 nm) is indicative of septin filament formation.[1]
-
Evaluate the polydispersity index (PDI) as a measure of the heterogeneity of particle sizes in the sample.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in restoring calcium homeostasis.
Caption: Experimental workflow for intracellular calcium imaging.
Caption: Experimental workflow for DLS analysis of septin polymerization.
References
- 1. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
- 3. Remynd’s REM-127 yields positive phase II data in Alzheimer’s | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. DLS Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. biorxiv.org [biorxiv.org]
REM127 Technical Support Center: Animal Studies Delivery Methods
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for refining the delivery methods of REM127 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a novel, potent, and selective small molecule inhibitor of the tyrosine kinase RYK. It is under investigation for its potential therapeutic effects in oncology and neurodegenerative disorders. This compound functions by binding to the ATP-binding pocket of the RYK kinase domain, thereby inhibiting downstream signaling through the Wnt pathway. This inhibition can lead to decreased cell proliferation and induction of apoptosis in targeted cell populations.
Caption: Hypothetical signaling pathway for this compound's inhibition of the RYK co-receptor.
Q2: What are the recommended starting doses and delivery routes for this compound in mice?
A: For initial in vivo efficacy studies in mice, we recommend starting with intravenous (IV) and oral (PO) administration to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A suggested starting dose range is 5-25 mg/kg for IV and 10-50 mg/kg for PO, administered once daily. Dose levels should be adjusted based on tolerability and efficacy observed in initial cohorts.
Q3: What are the known solubility characteristics of this compound?
A: this compound is a lipophilic compound with low aqueous solubility (<0.1 mg/mL in water at pH 7.4). It exhibits improved solubility in organic solvents such as DMSO and ethanol, and in lipid-based or surfactant-containing formulation vehicles.
Troubleshooting Guide
Problem 1: Low or inconsistent plasma exposure after oral gavage (PO).
Possible Causes & Solutions:
-
Poor Solubility/Dissolution: this compound may be precipitating in the gastrointestinal (GI) tract.
-
Solution: Optimize the formulation vehicle. Consider using a lipid-based formulation (e.g., sesame oil), a co-solvent system (e.g., PEG400/ethanol/water), or a surfactant-based vehicle (e.g., 0.5% Tween® 80 in saline).
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: If formulation optimization is insufficient, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or explore alternative delivery routes like subcutaneous (SC) or intraperitoneal (IP) injection to bypass the portal circulation.
-
-
Gavage Error: Improper technique can lead to dosing into the esophagus or lungs.
-
Solution: Ensure personnel are properly trained in oral gavage techniques. Verify correct placement of the gavage needle.
-
Problem 2: Injection site reactions (e.g., inflammation, swelling) after subcutaneous (SC) injection.
Possible Causes & Solutions:
-
Vehicle Irritation: The formulation vehicle may be causing local irritation.
-
Solution: Test the vehicle alone in a control group. If it is the cause, explore alternative, more biocompatible vehicles. Reduce the concentration of organic co-solvents if possible.
-
-
Compound Precipitation: this compound may be precipitating at the injection site, leading to a local inflammatory response.
-
Solution: Improve the solubility of the compound in the formulation. Decrease the dose concentration by increasing the injection volume (up to the allowable limit for the animal model) or split the dose across two injection sites.
-
-
High Injection Volume: Injecting too large a volume can cause tissue damage.
-
Solution: Adhere to recommended injection volume limits for the species and injection site (e.g., typically <5 mL/kg for mice for SC).
-
Caption: Troubleshooting decision tree for unexpected in vivo study results.
Data & Formulations
Table 1: Comparative Pharmacokinetics of this compound in Mice (20 mg/kg dose)
| Delivery Route | Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| IV | 10% DMSO / 40% PEG400 / 50% Saline | 3,500 | 0.08 | 8,750 | 100% |
| PO | 0.5% Methylcellulose in Water | 150 | 2.0 | 960 | 11% |
| PO | 20% Solutol® HS 15 in Water | 480 | 1.5 | 3,150 | 36% |
| SC | 5% DMSO / 95% Corn Oil | 850 | 4.0 | 7,100 | 81% |
Table 2: Recommended Vehicle Formulations for this compound
| Route | Vehicle Composition | Max this compound Conc. (mg/mL) | Notes |
| IV | 10% DMSO / 40% PEG400 / 50% Saline | 5 | Administer slowly. Monitor for hemolysis. |
| PO | 20% Solutol® HS 15 in sterile water | 10 | Forms a stable microemulsion. Good for PO. |
| SC | 5% DMSO in Corn Oil | 20 | Prepare fresh. Warm slightly to ensure solution. |
Experimental Protocols
Protocol 1: Oral Gavage (PO) Administration in Mice
-
Preparation: Prepare the this compound formulation at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 10 mL/kg). Ensure the formulation is a homogenous solution or a fine, uniform suspension.
-
Animal Handling: Gently restrain the mouse, ensuring its head and body are held in a straight line to prevent esophageal injury.
-
Gavage: Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently pass the needle along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle. Administer the formulation slowly and smoothly.
-
Post-Dosing Monitoring: Observe the animal for at least 5 minutes post-dosing for any signs of distress, such as labored breathing, which could indicate accidental lung delivery.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation: Prepare the this compound formulation ensuring it is a clear, particle-free solution. Draw the required volume into an insulin (B600854) syringe (e.g., 29-gauge).
-
Animal Restraint: Place the mouse in a suitable restraint device to safely expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water compress to dilate the lateral tail veins, making them more visible.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administration: Once the needle is correctly placed (a small flash of blood may be visible in the hub), slowly inject the formulation over 15-30 seconds. If significant resistance or swelling occurs, withdraw the needle and attempt in a more proximal location.
-
Post-Injection: Apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Technical Support Center: Enhancing the Stability of REM127 in Solution
Welcome to the technical support center for REM127. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of small molecule compounds like this compound in solution can be influenced by several factors. The most common include:
-
pH: this compound's stability can be pH-dependent. Extreme pH values (either highly acidic or basic) can catalyze degradation reactions such as hydrolysis.[1][2][3][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][3][5] For instance, the rate of many chemical reactions can double with a 10°C increase in temperature.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive compounds.[1][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.[1][7]
-
Solvent/Buffer Composition: The choice of solvent and the components of a buffer system can significantly impact the solubility and stability of this compound.[8]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on available data, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[10]
Q3: My this compound solution has become cloudy or shows precipitation. What could be the cause and what should I do?
A3: Cloudiness or precipitation in your this compound solution can indicate either poor solubility or degradation of the compound.[8][10]
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer. This can happen if the temperature of the solution changes or if the solvent composition is altered.
-
Degradation: The precipitate could be a less soluble degradation product of this compound.
Troubleshooting Steps:
-
Verify Solubility: Check the recommended solvent and concentration for this compound. The supplier suggests a vehicle containing DMSO, PEG300, Tween-80, and saline for in vivo studies, which indicates that co-solvents and surfactants may be necessary to maintain solubility.[9]
-
Gentle Warming and Sonication: Try gently warming the solution (if the compound is thermally stable) and sonicating to see if the precipitate redissolves.
-
Prepare a Fresh Solution: If the precipitate does not redissolve, it is best to prepare a fresh solution, ensuring the compound is fully dissolved before use.[8]
-
Consider a Different Solvent System: If solubility issues persist, you may need to explore alternative solvent systems or the use of co-solvents like ethanol (B145695) or solubilizing agents.[8]
Q4: I am observing a loss of this compound activity in my cell-based assay. Could this be due to instability?
A4: Yes, a loss of biological activity can be a strong indicator of compound degradation.[10] Instability in the culture medium, which is an aqueous environment typically incubated at 37°C, can lead to the degradation of this compound over the course of the experiment.
To investigate this, you can:
-
Perform a time-course experiment: Assess the stability of this compound in your specific cell culture medium over the duration of your assay. You can analyze samples at different time points using HPLC to quantify the amount of intact this compound remaining.
-
Prepare fresh solutions: Always use freshly prepared dilutions of this compound for your experiments to minimize the impact of degradation in the working solution.[8]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in solution.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | - Identify the degradation products to understand the degradation pathway.[8] - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[8] |
| Inconsistent experimental results between different aliquots | - Incomplete dissolution when preparing the stock solution. - Uneven aliquoting. - Degradation of some aliquots due to improper storage or handling. | - Ensure the compound is completely dissolved before aliquoting by vortexing and visual inspection. - Use calibrated pipettes for accurate aliquoting. - Review storage and handling procedures for all aliquots to ensure consistency.[10] |
| Loss of compound activity in a cell-based assay | - Degradation in culture medium. - Adsorption to plasticware. - Poor cell permeability. | - Assess compound stability in the specific culture medium. - Use low-binding plates or add a small amount of a non-ionic surfactant. - Evaluate cell permeability using standard assays.[8] |
| Precipitate forms in the stock solution upon storage | - Poor solubility. - Compound degradation to an insoluble product. | - Prepare a more dilute stock solution. - Use a different solvent with higher solubilizing power. - Analyze the precipitate to determine if it is the parent compound or a degradant.[8] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general method to quickly assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
High-purity DMSO (or another suitable organic solvent)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.22 µm syringe filters
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the experiment.
-
Incubation: Aliquot the working solution into several vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
Quenching (if necessary): To stop further degradation, you can add an equal volume of a cold organic solvent like acetonitrile. This will also precipitate any proteins if they are present in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample. A decrease in the peak area over time indicates degradation.
Data Presentation: Example Stability Data for this compound
The following table presents hypothetical data from a preliminary stability study of this compound in PBS at pH 7.4. This data is for illustrative purposes only.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.1 |
| 2 | 99.1 | 96.5 | 90.3 |
| 4 | 98.3 | 93.1 | 81.7 |
| 8 | 96.8 | 86.4 | 66.8 |
| 24 | 91.2 | 65.7 | 35.2 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Common Degradation Pathways for Small Molecules
Caption: Potential degradation pathways for this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF | Freeze Drying | Photodissociation [scribd.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Neuroprotective Effects of Edaravone In Vivo: A Comparative Guide
For researchers and drug development professionals navigating the landscape of neuroprotective agents, rigorous in vivo validation is paramount. This guide provides an objective comparison of Edaravone's neuroprotective performance against other notable alternatives, supported by experimental data from preclinical studies.
Executive Summary
Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects in various in vivo models of neurological disorders, particularly ischemic stroke.[1][2][3][4][5] Its primary mechanism of action involves mitigating oxidative stress, a key contributor to neuronal damage.[2][3][5] This guide compares the efficacy of Edaravone with other neuroprotective agents—Citicoline, Butylphthalide, and Cerebrolysin—based on data from animal models of focal cerebral ischemia, primarily the Middle Cerebral Artery Occlusion (MCAO) model. The comparative data highlights differences in efficacy in reducing infarct volume and improving neurological outcomes.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from in vivo studies, offering a comparative overview of Edaravone and its alternatives.
Table 1: Comparison of Infarct Volume Reduction in Rodent MCAO Models
| Compound | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) vs. Control | Reference |
| Edaravone | Mice | 3.0 mg/kg | Intraperitoneal | ~23% | [2] |
| Rats | 30 mg/kg | Oral | Significant reduction | [3][4] | |
| Citicoline | Rats | 40-60 mM | Intracerebral | Significant reduction | [6] |
| Mice/Rats | Various | Intraperitoneal | 25.4% (permanent MCAO), 30.2% (transient MCAO) | [7] | |
| Butylphthalide | Mice | 100 mg/kg | Intraperitoneal | Significant reduction | [8] |
| Rats | 90 mg/kg | Intraperitoneal | Significant reduction | [9] | |
| Cerebrolysin | Rats | 5 ml/kg | Intravenous | Significant reduction | [10] |
Table 2: Comparison of Neurological Deficit Improvement in Rodent MCAO Models
| Compound | Animal Model | Dosage | Administration Route | Neurological Score Improvement | Reference |
| Edaravone | Rats | 10, 20, 30 mg/kg | Oral | Dose-dependent improvement | [3][4] |
| Citicoline | Humans | 500-4000 mg/day | Oral | Better neurological recovery (20.2% vs. control) | [7] |
| Butylphthalide | Mice | 70 mg/kg | Intraperitoneal | Significantly lower neurological impairment score | [11] |
| Rats | 20 mg/kg | Intraperitoneal | Significant improvement | [12] | |
| Cerebrolysin | Rats | ≥ 2.5 ml/kg | Intravenous | Significant improvement | [10] |
Signaling Pathways and Mechanisms of Action
Edaravone primarily exerts its neuroprotective effects by scavenging free radicals, thus inhibiting lipid peroxidation and reducing oxidative damage to neurons and endothelial cells.[2][3][5] The signaling pathway diagram below illustrates this mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating neuroprotective agents in a rodent MCAO model.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are used. Animals are anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. For reperfusion, the filament is withdrawn. In permanent MCAO models, the filament is not removed.
-
Drug Administration:
-
Edaravone: Can be administered intraperitoneally (e.g., 3 mg/kg) or orally (e.g., 10-30 mg/kg) at various time points before or after MCAO.[2][3][4]
-
Citicoline: Can be administered intraperitoneally or, for more direct effect, via intracerebral injection (e.g., 40-60 mM).[6]
-
Butylphthalide: Typically administered intraperitoneally (e.g., 70-100 mg/kg).[8][11]
-
Cerebrolysin: Administered intravenously (e.g., 2.5-5 ml/kg).[10]
-
-
Outcome Assessment:
-
Infarct Volume: 24-48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Deficit Score: Behavioral tests (e.g., mNSS, cylinder test, rotarod) are performed at various time points to assess motor and sensory function.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo neuroprotection study using the MCAO model.
Conclusion
The in vivo data presented in this guide demonstrates the neuroprotective efficacy of Edaravone in preclinical models of ischemic stroke. While direct comparative studies are limited, the available evidence suggests that Edaravone is a promising neuroprotective agent. The choice of a neuroprotective agent for further development will depend on a variety of factors, including the specific pathological condition, the therapeutic window, and the desired mechanism of action. Further head-to-head in vivo studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DL-3n-Butylphthalide Improves Blood–Brain Barrier Integrity in Rat After Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cerebrolysin dose-dependently improves neurological outcome in rats af" by Li Zhang, Michael Chopp et al. [scholarlycommons.henryford.com]
- 11. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of REM127's Neuroprotective Efficacy in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
This guide provides a comparative analysis of the findings related to REM127, a novel septin-modulating compound with neuroprotective properties. The primary focus is on the cross-validation of its effects in different neuronal cell lines as reported in the foundational study by Princen et al. in Science (2024). It is important to note that, as of this publication, the available data primarily originates from the initial research group and their collaborators. Independent, third-party cross-validation studies across a broader range of neuronal cell lines are not yet publicly available. This guide, therefore, summarizes the existing data to facilitate further research and validation efforts.
Core Findings on this compound
This compound is a small molecule that has been shown to restore calcium homeostasis in neuronal cells, offering a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's.[1] Its mechanism of action involves binding to septins, which are cytoskeletal proteins. In pathological conditions, such as those with aberrant tau protein, septin filaments can become disorganized, leading to the dysregulation of store-operated calcium channels (SOCCs) and subsequent neuronal damage. This compound promotes the proper assembly of septin filaments, thereby normalizing calcium influx and protecting neurons.[2][3]
Comparative Efficacy of this compound in Different Neuronal Cell Models
The neuroprotective and calcium-regulating effects of this compound have been evaluated in several neuronal cell models. The following tables summarize the key quantitative findings from the study by Princen et al. (2024).
| Table 1: Effect of this compound on Tau-Induced Neurotoxicity | ||
| Neuronal Cell Line | Experimental Model | Key Finding |
| Human Neuroblastoma BE(2)-M17 | TauP301L expression with ATRA-induced differentiation | This compound reduced cell death with a median effective concentration (EC50) of 15 nM.[2] |
| Primary Rat Hippocampal Neurons | Treatment with Aβ-derived diffusible ligands (ADDLs) | This compound fully rescued neurons from ADDL-induced cell death.[2] |
| Table 2: Effect of this compound on Calcium Homeostasis | |||
| Neuronal Cell Line | Parameter Measured | Pathological Condition | Effect of this compound |
| Human Neuroblastoma BE(2)-M17 | Cytosolic Ca2+ levels | TauP301L expression | EC50 of 19 nM for restoring normal calcium levels.[2] |
| Human Neuroblastoma BE(2)-M17 | Store-Operated Calcium Entry (SOCE) | TauP301L expression | Normalized the increased SOCE amplitude.[2] |
| Patient-derived iPSC Glutamatergic Neurons | Store-Operated Calcium Entry (SOCE) | TauP301L mutation | Decreased the enhanced SOCE in a dose-dependent manner.[2] |
Alternative Compounds
While this compound represents a targeted approach to septin modulation, other compounds have been used to investigate the role of calcium dysregulation and septins in neurotoxicity.
| Table 3: Alternative Compounds for Modulating Calcium Homeostasis and Septins | |||
| Compound | Target | Mechanism of Action | Relevance |
| Pyr6 and BTP2 | Store-Operated Calcium Channels (SOCCs) | Direct inhibitors of Orai channels, the pore-forming unit of SOCCs. | Used to confirm that SOCC-mediated calcium entry is responsible for tau-induced toxicity.[2] |
| Forchlorfenuron | Septins | A small molecule that promotes septin polymerization, though its specificity is not as defined as this compound. | Alleviated neurotoxicity in the tauP301L cell model, supporting the role of septin stabilization.[2] |
| SKF-96365 | TRPC channels | An inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which can contribute to SOCE. | Suggested as a tool to further validate the therapeutic effect of septin modulators.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Signaling pathway of this compound in mitigating tau-induced neurotoxicity.
Caption: Experimental workflow for measuring Store-Operated Calcium Entry (SOCE).
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound. For specific concentrations and incubation times, it is recommended to consult the supplementary materials of Princen et al., Science (2024).
Assessment of Neurotoxicity in Neuronal Cell Lines
-
Objective: To quantify the protective effect of this compound against tau- or Aβ-induced cell death.
-
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, primary neurons) in 96-well plates and differentiate as required for the specific cell line.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., transfect with a plasmid expressing pathological tau, or add prepared Aβ oligomers to the medium).
-
Treatment: Concurrently with or prior to the toxic insult, treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using a standard method:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantify using fluorescence microscopy or a plate reader.
-
-
Data Analysis: Normalize the viability data to the control group and calculate the EC50 for the neuroprotective effect of this compound.
-
Measurement of Store-Operated Calcium Entry (SOCE)
-
Objective: To measure the effect of this compound on calcium influx following the depletion of intracellular calcium stores.
-
Methodology:
-
Cell Preparation: Grow neuronal cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Incubate the cells with a ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) calcium indicator dye in a physiological buffer.
-
Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence in a calcium-containing buffer.
-
Store Depletion: Perfuse the cells with a calcium-free buffer containing a SERCA pump inhibitor (e.g., thapsigargin) to deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in cytosolic calcium.
-
Calcium Re-addition: After the cytosolic calcium level returns to near baseline, reintroduce the calcium-containing buffer. The subsequent sharp increase in fluorescence represents the influx of calcium through store-operated channels (SOCE).
-
Data Analysis: Quantify the amplitude of the calcium peak following re-addition to measure SOCE. Compare the SOCE amplitude in this compound-treated cells versus control cells.
-
Septin Filament Assembly Assay
-
Objective: To determine the effect of this compound on the polymerization of septin proteins.
-
Methodology:
-
Protein Purification: Purify recombinant human septin proteins (e.g., SEPT2, SEPT6, SEPT7).
-
Polymerization Reaction: Mix the purified septins in a polymerization buffer. Add this compound or a vehicle control to the reaction mixture.
-
Monitoring Polymerization:
-
Dynamic Light Scattering (DLS): Measure the size distribution of particles in the solution over time. An increase in particle size indicates filament formation.
-
Transmission Electron Microscopy (TEM): At different time points, take aliquots of the reaction, negatively stain them, and visualize the formation of septin filaments using TEM.
-
-
Data Analysis: Compare the rate and extent of polymerization in the presence and absence of this compound.
-
Conclusion and Future Directions
The initial findings on this compound are promising, suggesting that modulation of septin filaments to restore calcium homeostasis is a viable neuroprotective strategy. The compound has demonstrated efficacy in human neuroblastoma cells, patient-derived neurons, and primary rat neurons. However, the progression of this compound to broader clinical application will necessitate rigorous and independent cross-validation of these findings. Future research should focus on:
-
Independent Validation: Studies by independent laboratories are crucial to confirm the reported efficacy and mechanism of action of this compound.
-
Expanded Cell Line Profiling: Testing this compound in a wider array of neuronal cell lines, including those derived from different brain regions and representing various neurodegenerative diseases (e.g., SH-SY5Y, PC12, HT22, N2a), would provide a more comprehensive understanding of its therapeutic potential and any cell-type-specific effects.
-
Development of Alternatives: The off-target liver toxicity observed in the Phase IIa trial of this compound highlights the need for second-generation compounds (like the reported REM-392) with improved safety profiles.[4] Continued research into alternative septin modulators is warranted.
This guide serves as a foundational resource for researchers interested in the emerging field of septin modulation for neurodegenerative diseases. The provided data and protocols offer a starting point for designing further validation studies to build upon the initial promising results of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Septin6 as a new approach for AD treatment – ScienceOpen [scienceopen.com]
- 4. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of REM127 in modulating calcium homeostasis
A comparative analysis of REM127, a novel septin-modulating compound, reveals its unique specificity in restoring calcium homeostasis in pathological conditions, setting it apart from traditional calcium channel modulators. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Introduction to this compound and Calcium Dysregulation
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of physiological processes, including neurotransmission, muscle contraction, and gene expression.[1] Dysregulation of calcium homeostasis is a central pathological feature in several neurodegenerative diseases, including Alzheimer's disease.[2][3] In Alzheimer's, the accumulation of pathological tau protein has been shown to disrupt the integrity of septin filaments, cytoskeletal components that regulate the activity of store-operated calcium channels (SOCCs). This disruption leads to uncontrolled activation of SOCCs and subsequent calcium overload in neurons, contributing to synaptic dysfunction and cell death.[4][5]
This compound (also known as ReS19-T) is a novel small molecule compound that has emerged as a promising therapeutic candidate for neurodegenerative diseases by addressing this pathological calcium influx.[6][7] Unlike traditional calcium modulators that directly target calcium channels throughout the body, this compound exhibits a highly specific mechanism of action. It selectively restores calcium homeostasis in cells exhibiting pathology without affecting normal physiological calcium signaling.[4][7]
Mechanism of Action: A Pathology-Specific Approach
This compound's unique specificity stems from its indirect modulation of calcium channels. Its primary target is not the channel itself, but rather the septin cytoskeleton.[2][4] In healthy neurons, septin filaments act as a natural barrier, restraining the activity of SOCCs.[7] However, in the presence of pathological tau, these filaments become disorganized, leading to aberrant, store-independent activation of SOCCs and a toxic influx of calcium.[4][7]
This compound acts as a "molecular glue," binding with high affinity to a pocket at the interface of septin monomers, particularly SEPT6, and promoting their polymerization into stable filaments.[4][7] This restoration of the septin cytoskeleton re-establishes the barrier to excessive calcium entry through SOCCs, thereby normalizing intracellular calcium levels only in diseased cells.[4][7] Importantly, in the absence of pathological tau, where septin filaments are already intact, this compound has no effect on the physiological, store-operated regulation of SOCCs.[4][7]
This targeted approach offers a significant advantage over conventional calcium channel blockers, which often lack specificity and can interfere with essential physiological processes, leading to undesirable side effects.[8]
Comparative Performance Data
The specificity of this compound has been demonstrated in preclinical studies. In cellular models of tau pathology, this compound effectively reduces the aberrant calcium influx and rescues neurons from cell death.[4] Notably, the compound shows no significant effect on basal calcium levels or store-operated calcium entry in control cells that do not express pathological tau.[4] This contrasts with non-specific calcium channel blockers that would be expected to alter calcium dynamics in both healthy and diseased cells.
| Compound/Condition | Target/Mechanism | Effect on Pathological SOCE | Effect on Physiological SOCE | Neuronal Rescue | Source |
| This compound | Septin Polymerization | ↓ (Restores normal levels) | No significant effect | Yes (Rescues from tau-induced toxicity) | [4][7] |
| Voltage-Gated Ca²⁺ Channel Blockers (e.g., Nifedipine, Verapamil) | Direct blockade of L-type VGCCs | Indirectly may reduce Ca²⁺ load | ↓ (Blocks physiological Ca²⁺ influx) | Context-dependent | [3][8] |
| NMDA Receptor Antagonists | Blockade of NMDA receptors | ↓ (Reduces glutamatergic excitotoxicity) | ↓ (Can impair synaptic plasticity) | Context-dependent | [3] |
| Calcium Chelators (e.g., EGTA, BAPTA) | Sequestration of intracellular Ca²⁺ | ↓ (Non-specifically buffers Ca²⁺) | ↓ (Non-specifically buffers Ca²⁺) | Not a therapeutic approach | [1] |
Experimental Protocols
To assess the specificity of calcium modulators like this compound, several key experiments are employed. Below are summaries of the methodologies used.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This protocol is used to measure the influx of calcium following the depletion of intracellular calcium stores, a process known as SOCE.
-
Cell Preparation: Human neuroblastoma cells (e.g., BE(2)-M17) are cultured on imaging dishes. One group of cells is engineered to express a pathological form of human tau (e.g., tauP301L), while a control group expresses a benign protein.[4]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.[1][4]
-
Experimental Procedure:
-
Cells are bathed in a calcium-free buffer.
-
Intracellular calcium stores in the endoplasmic reticulum are depleted using a SERCA pump inhibitor like thapsigargin.
-
Calcium is then added back to the extracellular solution, and the resulting increase in intracellular calcium (the SOCE) is measured by recording the change in fluorescence intensity over time using a fluorescence microscope.[4]
-
-
Treatment: The experiment is performed on cells pre-treated with either a vehicle control or this compound (or another modulator) to assess the compound's effect on SOCE in both pathological and control cells.[4]
-
Data Analysis: The amplitude of the calcium influx is quantified and compared across different conditions. Statistical tests, such as a one-way ANOVA, are used to determine the significance of any observed differences.[1][4]
Neuronal Viability and Dendritic Spine Density Assays
These assays are crucial for determining the neuroprotective effects of a compound.
-
Primary Neuron Culture: Primary hippocampal neurons are cultured and treated with toxic amyloid-β oligomers or express pathological tau to induce neurotoxicity.[4]
-
Compound Treatment: Cultures are co-treated with either a vehicle or the compound of interest (e.g., this compound).
-
Dendritic Spine Analysis: A subset of neurons is transfected with a fluorescent protein (e.g., GFP) to visualize dendritic spines. After treatment, high-resolution images of dendrites are captured, and the density of dendritic spines is quantified.[4]
-
Cell Viability Assay: Neuronal cell death is measured using standard assays, such as lactate (B86563) dehydrogenase (LDH) release or by counting surviving neurons.[4]
-
Statistical Analysis: The results from the treated groups are compared to the vehicle-treated and healthy control groups to assess the extent of neuroprotection.[4]
Clinical Perspective and Alternatives
Phase IIa clinical trial data for REM-127 in Alzheimer's patients indicated positive effects on cognition, neurotransmitter levels, and a reduction in pathological tau proteins.[9][10] However, the trial was halted prematurely due to signs of liver toxicity, an issue that was not observed in preclinical models or healthy volunteers in Phase I.[9] This highlights the importance of further investigation into the off-target effects of new compounds. The observed toxicity was suggested to be independent of its septin-modulating mechanism.[9]
While this compound presents a novel, highly specific mechanism, other strategies for modulating calcium homeostasis in neurodegenerative diseases continue to be explored. These include more traditional approaches targeting:
-
Voltage-Gated Calcium Channels (VGCCs): Blockers of these channels are used to treat various cardiovascular conditions and are being investigated for neurological disorders.[3][8]
-
NMDA Receptors: These glutamate-gated ion channels are critical for synaptic plasticity, but their overactivation can lead to excitotoxicity. Modulators aim to dampen this excessive activity.[3]
-
Ryanodine Receptors: These channels on the endoplasmic reticulum can contribute to calcium overload, making them a potential therapeutic target.[3]
Each of these alternative approaches, however, carries the risk of interfering with the widespread and vital roles of calcium in normal physiological function, a challenge that the pathology-specific action of this compound is designed to overcome.
Conclusion
This compound represents a significant advancement in the pursuit of specific modulators of calcium homeostasis for the treatment of neurodegenerative diseases. Its unique mechanism of action, which involves the restoration of the septin cytoskeleton's integrity only in the presence of pathology, distinguishes it from conventional calcium channel modulators. This specificity allows it to correct pathological calcium influx without disrupting normal physiological signaling, a key advantage for therapeutic development. While clinical development faces challenges, the preclinical data for this compound strongly supports the principle that targeting the upstream regulators of calcium channels, rather than the channels themselves, is a promising strategy for developing safer and more effective treatments for diseases characterized by calcium dyshomeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld [bioworld.com]
- 8. Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remynd’s REM-127 yields positive phase II data in Alzheimer’s | BioWorld [bioworld.com]
- 10. calcium homeostasis - Page 1 | BioWorld [bioworld.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
